Gap 26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMWZHGJNESB-VCSXYVMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N19O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Gap 26: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a synthetic mimetic peptide that corresponds to a specific sequence (residues 63-75; VCYDKSFPISHVR) within the first extracellular loop of Connexin 43 (Cx43), the most ubiquitously expressed gap junction protein in mammals.[1][2][3][4][5][6][7][8][9] It serves as a selective and reversible inhibitor of Cx43-containing channels, making it a valuable tool for investigating the physiological and pathological roles of Cx43-mediated intercellular communication. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound involves the direct blockage of channels formed by Connexin 43. This inhibition occurs at two distinct cellular locations with different temporal dynamics:
-
Rapid Blockade of Hemichannels: this compound rapidly inhibits the function of Cx43 hemichannels, which are the unapposed halves of a gap junction channel present on the cell surface.[10][11] This inhibition occurs within minutes of application and is considered the primary and direct effect of the peptide.[10] By blocking hemichannels, this compound prevents the release of signaling molecules such as ATP and the influx of ions like calcium from the extracellular environment.[3][6]
-
Delayed Inhibition of Gap Junction Channels: The inhibition of fully formed gap junction channels, which mediate direct cell-to-cell communication, occurs after a more prolonged exposure to this compound, typically 30 minutes or longer.[10] It is hypothesized that the peptide needs to diffuse into the intercellular space of the gap junction plaque to exert its inhibitory effect.[12]
This dual inhibitory action allows for the dissection of the distinct roles of hemichannels and gap junction channels in various biological processes.
Quantitative Data on this compound Inhibition
The inhibitory effects of this compound on Cx43 channels have been quantified in various experimental systems. The following table summarizes key quantitative data:
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC₅₀ | ~81 µM | HeLa cells expressing Cx43 | Inhibition of Cx43 hemichannel currents (148s exposure) | [12] |
| IC₅₀ | 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries | Attenuation of rhythmic contractile activity | [1][3][8] |
| Inhibition Kinetics (τ) | ~223 s | HeLa cells expressing Cx43 | Inhibition of Cx43 hemichannel currents by Gap27 (related peptide) | [12] |
| Concentration for significant inhibition | 100-300 µM | Rabbit superior mesenteric arteries | Dose-dependent reduction of rhythmic responses | [3] |
| Concentration for ATP release inhibition | 0.25 mg/mL (approx. 161 µM) | RBE4, SV-ARBEC, and ECV304 cell lines | Complete abolishment of InsP3-triggered ATP release (30 min exposure) | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate intracellular signaling pathways, primarily by preventing the release of signaling molecules from hemichannels. One of the key pathways affected is the Apoptosis Signal-regulating Kinase 1 (ASK1) - c-Jun N-terminal Kinase (JNK)/p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Under conditions of oxidative stress, Cx43 hemichannel opening can lead to the release of factors that activate this pro-apoptotic pathway. By blocking these hemichannels, this compound can attenuate the activation of the ASK1-JNK/p38 cascade.[4][7][13]
Caption: this compound inhibits Cx43 hemichannels, preventing downstream activation of the ASK1-JNK/p38 apoptotic pathway.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Electrophysiological Recording of Hemichannel Currents
Objective: To measure the inhibitory effect of this compound on Cx43 hemichannel currents.
Methodology:
-
Cell Culture: HeLa cells stably transfected with Cx43 (HeLa-Cx43) are cultured to sub-confluency on glass coverslips.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes are pulled to a resistance of 2-5 MΩ.
-
Solutions:
-
Extracellular solution (in mM): 150 NaCl, 4 CsCl, 2 CaCl₂, 2 MgCl₂, 2 pyruvic acid, 5 glucose, and 5 HEPES (pH 7.4).
-
Pipette solution (in mM): 125 CsCl, 10 sodium aspartate, 0.26 CaCl₂, 1 MgCl₂, 2 EGTA, 10 TEA-Cl, and 5 HEPES (pH 7.2).
-
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -30 mV.
-
To elicit hemichannel currents, voltage steps are applied from -30 mV to +70 mV for 30 seconds, repeated every 40 seconds.
-
This compound is added to the extracellular solution at the desired concentration (e.g., 250 µM), and recordings are continued to measure the time course of inhibition.
-
-
Data Analysis: The total charge transfer (Qm) during the voltage step is calculated at different time points before and after this compound application to determine the extent and kinetics of inhibition. The IC₅₀ is determined by fitting the concentration-response data to a Hill equation.[12]
Caption: Workflow for electrophysiological analysis of this compound inhibition of Cx43 hemichannels.
Dye Transfer Assay (Scrape Loading)
Objective: To assess the effect of this compound on gap junctional intercellular communication (GJIC).
Methodology:
-
Cell Culture: Cells expressing Cx43 are grown to confluence in a Petri dish.
-
Inhibitor Treatment: Cells are pre-incubated with this compound (e.g., 100-300 µM) or vehicle control for a specified duration (e.g., 30-60 minutes).
-
Dye Loading: The cell monolayer is rinsed with a buffered saline solution. A fluorescent dye that is permeable to gap junctions but not the cell membrane (e.g., Lucifer Yellow) is added to the dish.
-
Scrape Loading: A sharp blade or a needle is used to make a scrape or incision in the cell monolayer, allowing the dye to enter the damaged cells along the scrape line.
-
Incubation: The cells are incubated for a short period (e.g., 5-15 minutes) to allow the dye to transfer to adjacent, non-damaged cells through functional gap junctions.
-
Imaging: The cells are washed to remove excess dye and immediately imaged using a fluorescence microscope.
-
Data Analysis: The extent of dye transfer is quantified by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells adjacent to the scrape. This is compared between this compound-treated and control cells.[10][14][15]
Caption: Workflow for the scrape loading dye transfer assay to assess gap junctional intercellular communication.
ATP Release Assay
Objective: To measure the inhibition of ATP release through Cx43 hemichannels by this compound.
Methodology:
-
Cell Culture: Cells are cultured to confluence in a 96-well plate.
-
Inhibitor Treatment: Cells are pre-incubated with this compound (e.g., 0.25 mg/mL) or vehicle for a specified time (e.g., 30 minutes).
-
Stimulation of ATP Release: Hemichannel-mediated ATP release is induced, for example, by replacing the culture medium with a low-calcium solution (containing EGTA) or by mechanical stimulation.
-
Sample Collection: A small aliquot of the extracellular medium is collected at specific time points after stimulation.
-
ATP Measurement: The concentration of ATP in the collected samples is measured using a luciferin-luciferase bioluminescence assay. The light output is proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: The amount of ATP released is calculated and compared between this compound-treated and control groups to determine the extent of inhibition.[3][5][6][16]
Caption: Workflow for measuring the inhibition of ATP release by this compound.
Conclusion
This compound is a specific and potent inhibitor of Connexin 43 channels, with a dual mechanism of action that distinguishes between hemichannels and gap junction channels. Its ability to rapidly block hemichannels and subsequently inhibit gap junctions makes it an invaluable tool for elucidating the complex roles of Cx43 in cellular signaling, both in physiological and pathological contexts. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.
References
- 1. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 2. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Connexin 43 Hemichannel-Mediated ATP Release Attenuates Early Inflammation During the Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology of Single and Aggregate Cx43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. 5-formyl-ctp.com [5-formyl-ctp.com]
- 12. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.com]
An In-depth Technical Guide to Gap26 as a Connexin 43 Hemichannel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Gap26, a mimetic peptide widely used in research to specifically block connexin 43 (Cx43) hemichannels. We will delve into its mechanism of action, quantitative efficacy, impact on cellular signaling, and detailed experimental protocols.
Introduction to Gap26
Gap26 is a synthetic peptide that mimics a specific sequence of the connexin 43 protein.[1] Its sequence, Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg (VCYDKSFPISHVR) , corresponds to residues 63-75 on the first extracellular loop (EL1) of Cx43.[1][2][3] Originally developed to inhibit gap junction intercellular communication (GJIC), subsequent research has demonstrated that its primary, more rapid effect is the blockade of undocked Cx43 hemichannels.[4][5] This specificity makes Gap26 an invaluable tool for distinguishing the physiological and pathological roles of hemichannels from those of fully formed gap junctions.
Mechanism of Action
Gap26 functions by binding to the first extracellular loop of Cx43 subunits within a hemichannel (also known as a connexon).[5][6][7] This interaction is believed to induce a conformational change that results in the closure of the channel pore, preventing the passage of ions and small molecules.[5]
A key aspect of Gap26's action is its differential kinetics on hemichannels versus gap junction channels.
-
Hemichannel Inhibition: Gap26 blocks Cx43 hemichannels rapidly, with effects observable in under five minutes. This includes the inhibition of ATP release, calcium influx, and ionic currents.[4]
-
Gap Junction Inhibition: The blockade of complete gap junction channels occurs over a much longer timescale, typically requiring 30 minutes or more of exposure.[4][5] This delay is thought to be due to the limited accessibility of the peptide to the extracellular loops of connexins within the narrow gap junction plaque.[5]
This temporal difference allows for experimental designs that can isolate the function of hemichannels. The primary inhibitory effect of Gap26 is directly on connexin hemichannels, with the subsequent inhibition of gap junctions being a secondary, time-dependent effect.[4]
Quantitative Efficacy Data
The efficacy of Gap26 has been quantified across various experimental models. The following table summarizes key data points for its inhibitory actions.
| Parameter | Model System | Effect | Value/Concentration | Reference(s) |
| IC₅₀ | Rabbit superior mesenteric arteries | Attenuation of rhythmic contractile activity | 28.4 ± 3.4 μM | [1] |
| Inhibition | tsA201 cells expressing Cx43 | Inhibition of Cx43 hemichannel-mediated currents | 61% | [8] |
| Inhibition | HeLa-Cx43 cells | Inhibition of unitary hemichannel currents | 160 μM (30 min) | [9] |
| Inhibition | Rat brain endothelial cells | Abolishment of InsP₃-triggered ATP release | 0.25 mg/mL (30 min) | [1] |
| Cardioprotection | Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Reduction in myocardial infarct size | 48% - 55% | [8] |
| Cytoprotection | Myocyte monolayers (Simulated Ischemia) | Improved myocyte viability | Up to 80% of control | [10][11] |
Impact on Cellular Signaling Pathways
Cx43 hemichannels are critical mediators of paracrine signaling, and their blockade by Gap26 can significantly alter downstream cellular pathways, particularly in the context of stress and injury.
ASK1-JNK/p38 Apoptosis Pathway
In models of oxidative stress, such as hyperoxia, the opening of Cx43 hemichannels can amplify pro-apoptotic signals.[12][13] Reactive oxygen species (ROS) can increase the expression and opening of Cx43 hemichannels, which in turn activates the Apoptosis Signal-regulating Kinase 1 (ASK1). Activated ASK1 then phosphorylates and activates the JNK and p38 MAP kinase pathways, leading to the activation of executioner caspases (e.g., Caspase-3) and ultimately, apoptosis.[12][14]
Gap26 treatment has been shown to inhibit this entire cascade.[12][13] By blocking the Cx43 hemichannel, Gap26 prevents the amplification of the oxidative stress signal, leading to decreased activation of ASK1-JNK/p38, reduced ROS production, and a decrease in apoptosis.[12][13][14]
Calcium and Purinergic Signaling
Cx43 hemichannels are permeable to both Ca²⁺ and ATP.[4] The opening of these channels can be potentiated by moderate increases in intracellular calcium concentration ([Ca²⁺]i) between 200-500 nM.[9][15] This can create a positive feedback loop where Ca²⁺ entry through various sources triggers hemichannel opening, leading to further Ca²⁺ influx and the release of ATP. This released ATP then acts on purinergic receptors of neighboring cells, propagating intercellular calcium waves.[1][15] Gap26 effectively blocks these processes by preventing both the Ca²⁺ influx and ATP efflux through the Cx43 hemichannel.[1][9]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Gap26 to probe Cx43 hemichannel function.
Electrophysiological Analysis of Hemichannel Currents
This protocol is used to directly measure the ionic currents passing through Cx43 hemichannels and assess the inhibitory effect of Gap26.
-
Cell Preparation: Use a cell line with low endogenous connexin expression (e.g., HeLa, tsA201) stably transfected with a Cx43 expression vector.[8][9] Culture cells to sub-confluent densities to study single, non-junctional cells.
-
Recording Configuration: Employ the whole-cell patch-clamp technique.[3][9]
-
Solutions:
-
Extracellular Solution (to induce opening): A low Ca²⁺ solution (e.g., nominally Ca²⁺-free or containing micromolar concentrations) is often used to maximize hemichannel opening probability.
-
Pipette Solution: A standard intracellular solution containing physiological concentrations of ions.
-
-
Voltage Protocol: Apply voltage steps to the cell membrane (e.g., from -80 mV to +120 mV) to elicit voltage-dependent hemichannel currents.[16] Cx43 hemichannels are typically identified by a characteristic single-channel conductance of ~220 pS.[9]
-
Gap26 Application: After establishing a baseline recording of hemichannel activity, perfuse the cell with the extracellular solution containing Gap26 (e.g., 100-200 µM).[9] Record the currents again after a short incubation period (2-5 minutes) to observe inhibition.[4]
-
Analysis: Compare the current-voltage (I-V) relationship and total current amplitude before and after Gap26 application to quantify the percentage of inhibition.[8]
Hemichannel-Mediated Dye Uptake Assay
This is a widely used functional assay to visualize hemichannel activity in a cell population.
-
Cell Culture: Plate cells (e.g., HeLa-Cx43, primary astrocytes) in a glass-bottom dish suitable for microscopy.
-
Induction of Opening: Wash cells and incubate them in a solution known to open hemichannels, such as a low-calcium, divalent cation-free saline solution.
-
Dye Application: Add a fluorescent reporter dye that is normally membrane-impermeant but can pass through open hemichannels. Common choices include Ethidium Bromide (EtBr), Propidium Iodide (PI), or Lucifer Yellow.
-
Gap26 Treatment: For the experimental group, pre-incubate the cells with Gap26 (e.g., 100-200 µM) for 5-10 minutes before and during the dye application step. A scrambled peptide control should be used to ensure sequence specificity.
-
Imaging: Use time-lapse fluorescence microscopy to monitor the rate of dye uptake into the cytoplasm over 10-30 minutes.
-
Quantification: Measure the fluorescence intensity inside individual cells over time. Compare the rate of dye uptake in control cells versus Gap26-treated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innopep.com [innopep.com]
- 3. researchgate.net [researchgate.net]
- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Connexin 43: A Target for the Treatment of Inflammation in Secondary Complications of the Kidney and Eye in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Connexin 43 mimetic peptide Gap26 confers protection to intact heart against myocardial ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 14. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The role of Gap 26 in blocking intercellular communication
An In-depth Technical Guide to Gap26: Mechanism and Application in Blocking Intercellular Communication
Abstract
Intercellular communication through gap junctions and hemichannels, primarily formed by connexin proteins, is fundamental to tissue homeostasis, coordinated cellular activity, and pathological processes. Connexin43 (Cx43) is the most ubiquitously expressed connexin and plays a critical role in these processes. Gap26, a mimetic peptide corresponding to a sequence in the first extracellular loop of Cx43, has emerged as a valuable tool for dissecting the roles of Cx43-mediated communication. This technical guide provides a comprehensive overview of Gap26, detailing its mechanism of action, its effects on key signaling pathways, and standardized protocols for its application in research. The information is intended for researchers, scientists, and drug development professionals investigating cellular communication and its therapeutic modulation.
Introduction to Gap26 and Intercellular Communication
Gap junctions are specialized intercellular channels that connect the cytoplasm of adjacent cells, allowing the direct passage of ions, second messengers (e.g., IP₃, Ca²⁺), and small metabolites (<1 kDa).[1][2] These channels are formed by the docking of two hemichannels, or connexons, one from each opposing cell. Each connexon is a hexamer of connexin proteins.[3] Un-docked hemichannels can also exist on the cell surface, providing a conduit between the cytoplasm and the extracellular environment.[4][5]
Gap26 is a synthetic 13-amino-acid peptide (VCYDKSFPISHVR) that mimics a portion (residues 63-75) of the first extracellular loop of Connexin43 (Cx43).[1] It is widely used as a specific and reversible inhibitor of Cx43-containing channels.[6] Understanding its mechanism is crucial for its effective use in studying physiological processes and disease models, including inflammation, cancer, and neuroprotection.[7][8]
Mechanism of Action: A Dual Inhibition Profile
Gap26 exhibits a distinct, time-dependent inhibitory effect on Cx43 hemichannels and fully formed gap junction channels. The primary and most rapid action of Gap26 is on hemichannels.
-
Rapid Hemichannel Blockade: When applied extracellularly, Gap26 binds to the first extracellular loop of Cx43 hemichannels, inducing a conformational change that leads to channel closure.[3][9] This inhibition is rapid, occurring within minutes of application.[9][4]
-
Delayed Gap Junction Inhibition: The inhibition of intercellular communication through gap junctions occurs on a slower timescale, typically requiring 30 minutes or longer.[3][9][4] It is hypothesized that the peptide must diffuse into the confined intercellular space of the gap junction plaque to exert its effect.[3][9]
This dual mechanism suggests that short-term application of Gap26 can selectively target hemichannel functions, while longer incubations are required to block both hemichannels and gap junctional intercellular communication (GJIC).
Figure 1: Dual inhibitory mechanism of Gap26 on Cx43 channels.
Quantitative Data on Gap26 Inhibition
The efficacy and kinetics of Gap26 have been quantified in various experimental systems. These data are crucial for designing experiments and interpreting results.
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| Hemichannel Inhibition Time | < 5 minutes | HeLa cells expressing Cx43 | Inhibition of hemichannel currents evoked in low Ca²⁺ solution. | [4] |
| Gap Junction Inhibition Time | > 30 minutes | HeLa cells expressing Cx43 | Inhibition of electrical coupling between cell pairs. | [4] |
| IC₅₀ | 28.4 ± 3.4 μM | Rabbit superior mesenteric arteries | Reduction of rhythmic contractile responses. | [10] |
| Effective Concentration | 100-300 μM | Rabbit superior mesenteric arteries | Dose-dependent reduction of rhythmic responses. | [10] |
| Effective Concentration | 150 μM | RLE-6TN cells (rat alveolar) | Inhibition of hyperoxia-induced effects (ROS, apoptosis). | [6][7] |
| Effective Concentration | 0.25 mg/mL | RBE4, SV-ARBEC, ECV304 cells | Reduction of intercellular calcium wave size. | [10] |
Modulation of Signaling Pathways
Gap26 is a powerful tool for investigating signaling pathways that rely on Cx43-mediated communication.
Oxidative Stress and Apoptosis Signaling
In pathological conditions like hyperoxia-induced lung injury, a vicious cycle can be established where reactive oxygen species (ROS) increase Cx43 expression, and the resulting enhanced GJIC amplifies the propagation of pro-apoptotic signals.[6][7][11] Gap26 has been shown to break this cycle. By blocking Cx43 channels, Gap26 reduces ROS production and inhibits the downstream activation of the Apoptosis Signal-regulating Kinase 1 (ASK1) and the JNK/p38 MAP kinase pathways, ultimately decreasing apoptosis.[1][6][7]
References
- 1. Effects of Gap 26, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the anti-inflammatory connexin43 mimetic peptide JM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 8. gap26.com [gap26.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the function of Gap 26 in cellular processes
An In-depth Technical Guide on the Function of Gap 26 in Cellular Processes
Introduction
This compound is a synthetic, thirteen-amino-acid peptide (VCYDKSFPISHVR) that acts as a potent and reversible inhibitor of channels formed by Connexin 43 (Cx43).[1][2][3] It is a mimetic peptide, corresponding to the short linear sequence of residues 63-75 found in the first extracellular loop (EL1) of Cx43.[1][2] Connexins are the protein subunits that form gap junctions and hemichannels, which are critical for intercellular communication and paracrine signaling, respectively.[4][5][6] By mimicking a key extracellular domain, this compound provides a valuable tool for selectively studying the physiological and pathological roles of Cx43-mediated communication in processes such as cardiac function, neuroinflammation, and wound healing.[7][8]
This guide provides a comprehensive overview of this compound, detailing its mechanism of action, effects on cellular signaling, quantitative parameters, and key experimental protocols for its use in research and drug development.
Mechanism of Action
This compound primarily targets Connexin 43, the most ubiquitously expressed connexin isoform in mammals.[7][8] Its inhibitory action differs temporally and mechanistically between Cx43 hemichannels and fully formed gap junction channels.
-
Hemichannel Inhibition: The primary and most rapid effect of this compound is the inhibition of Cx43 hemichannels—the undocked connexon pores on the cell surface.[9] The peptide binds to the first extracellular loop of Cx43 subunits, inducing a conformational change that leads to channel closure.[4] This blockage occurs within minutes of application and prevents the release of signaling molecules like ATP and the influx of ions such as Ca²⁺.[4][9]
-
Gap Junction Inhibition: Inhibition of complete gap junction channels occurs on a slower timescale, typically requiring 30 minutes or more of exposure.[4][9] It is proposed that the peptide diffuses into the intercellular space of the gap junction plaque, where it interferes with the docking and interaction between connexons from adjacent cells, ultimately leading to the disruption of cell-to-cell communication.[4][5]
Caption: Mechanism of this compound inhibition on Cx43 channels.
Role in Key Cellular Processes & Signaling Pathways
This compound's ability to block Cx43 channels makes it a critical tool for studying processes where this communication is paramount.
ATP Release and Purinergic Signaling
Cx43 hemichannels are a significant conduit for the release of ATP into the extracellular space, where it acts as a paracrine signaling molecule.[4][10] This released ATP can activate purinergic receptors on neighboring cells, triggering a variety of downstream effects, including the propagation of intercellular calcium waves.[3][10] this compound effectively blocks this ATP release. For instance, it completely abolishes the ATP release triggered by photoliberated inositol-1,4,5-trisphosphate (InsP3).[2]
Calcium Signaling
Intercellular calcium waves are a form of cell-to-cell communication where an increase in intracellular calcium in one cell propagates to its neighbors. This propagation is often mediated by the diffusion of signaling molecules like InsP3 through gap junctions and by ATP-induced ATP release via hemichannels.[3] this compound significantly inhibits these intercellular calcium waves by blocking both the gap junctional pathways and the hemichannel-mediated ATP release that fuels the wave propagation.[2][3]
Oxidative Stress and Apoptosis
In pathological conditions such as hyperoxia-induced lung injury, oxidative stress can increase the expression and activity of Cx43.[11][12] This enhanced gap junctional communication can amplify and propagate injury signals, such as reactive oxygen species (ROS), to adjacent cells. This "bystander effect" can lead to widespread apoptosis via signaling cascades like the ASK1-JNK/p38 pathway.[11][12] this compound has been shown to mitigate this damage by uncoupling the cells, thereby reducing ROS production, inhibiting the ASK1-JNK/p38 pathway, and decreasing apoptosis.[11][12]
Caption: this compound inhibits oxidative stress-induced apoptosis.
Quantitative Data Summary
The efficacy of this compound has been quantified in various experimental systems. The following tables summarize key data points.
Table 1: Inhibitory Concentrations and Efficacy
| Parameter | System/Cell Line | Value/Effect | Reference(s) |
|---|---|---|---|
| IC₅₀ | Rhythmic contractile activity in rabbit superior mesenteric arteries | 28.4 ± 3.4 μM | [2] |
| Effective Concentration | Inhibition of InsP₃-triggered ATP release (RBE4, SV-ARBEC, ECV304 cells) | 0.25 mg/mL (approx. 161 μM) | [2] |
| Effective Concentration | Inhibition of intercellular calcium waves (RBE4, SV-ARBEC, ECV304 cells) | 0.25 mg/mL (approx. 161 μM) | [2] |
| Dose Range | Reduction of rhythmic responses in rabbit arteries | 100 - 300 μM |[2] |
Table 2: Temporal Characteristics of Inhibition
| Channel Type | Cell Line | Onset of Inhibition | Reference(s) |
|---|---|---|---|
| Cx43 Hemichannels | HeLa cells expressing Cx43 | < 5 minutes | [9] |
| Cx43 Gap Junctions | HeLa cell pairs expressing Cx43 | > 30 minutes |[9] |
Experimental Protocols
Reproducible results depend on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize the function of this compound.
Protocol: Assessing Hemichannel Activity via Electrophysiology
This protocol is used to measure ionic currents through Cx43 hemichannels and assess their inhibition by this compound.
-
Cell Culture: Culture HeLa cells stably transfected with Cx43 on glass coverslips.
-
Electrophysiological Setup: Use a patch-clamp amplifier for whole-cell voltage-clamp recordings.
-
Recording:
-
Obtain a whole-cell patch on a single, non-confluent HeLa-Cx43 cell.
-
Perfuse the cell with a standard extracellular solution containing normal Ca²⁺ levels.
-
To open hemichannels, switch to a low-Ca²⁺ extracellular solution.
-
Apply voltage steps to elicit membrane currents.
-
-
Inhibition Assay:
-
While recording hemichannel currents in the low-Ca²⁺ solution, perfuse the cell with the same solution containing the desired concentration of this compound.
-
Monitor the time-dependent decrease in current to determine the rate of inhibition.
-
Protocol: Measuring Gap Junctional Communication via Dye Transfer
This method, often using techniques like scrape loading or microinjection followed by fluorescence microscopy, evaluates the direct cell-to-cell passage of small molecules.
-
Cell Culture: Grow a confluent monolayer of Cx43-expressing cells (e.g., RBE4, astrocytes).
-
Pre-incubation: Treat the cells with this compound (e.g., 100-200 µM) or a vehicle control for at least 30-60 minutes.
-
Dye Loading:
-
Scrape Loading: Make a gentle scratch across the monolayer with a scalpel blade in the presence of a gap junction-permeant fluorescent dye (e.g., Lucifer Yellow).
-
Microinjection: Inject a single cell with the fluorescent dye.
-
-
Incubation: Allow 5-10 minutes for the dye to transfer to adjacent cells through functional gap junctions.
-
Imaging and Analysis:
-
Wash the cells to remove extracellular dye.
-
Acquire fluorescence images using a microscope.
-
Quantify the extent of dye spread from the loaded cells. A significant reduction in dye transfer in this compound-treated samples indicates inhibition of gap junctional intercellular communication (GJIC).
-
Caption: Experimental workflow for a dye transfer assay.
Protocol: Quantifying ATP Release
This protocol measures the amount of ATP released from cells into the extracellular medium.
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Treat cells with this compound or a vehicle control.
-
Stimulation: Induce ATP release using a stimulus (e.g., mechanical stimulation, addition of an agonist like InsP3, or changing to a low-Ca²⁺ medium).
-
Sample Collection: Carefully collect a small aliquot of the extracellular medium at specific time points post-stimulation.
-
ATP Measurement:
-
Use a luciferin-luciferase-based ATP assay kit.
-
Add the collected sample to the assay reagent.
-
Measure the resulting luminescence using a luminometer.
-
-
Analysis: Convert luminescence readings to ATP concentrations using a standard curve. Compare ATP release in this compound-treated samples to controls to determine the extent of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mito-egfp-probe.com [mito-egfp-probe.com]
- 8. 5-formyl-ctp.com [5-formyl-ctp.com]
- 9. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Role of ATP Release through Connexins Hemichannels during Neurulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Gap 26 as a Cx43 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 43 (Cx43) is a ubiquitously expressed protein that forms gap junction channels and hemichannels, playing a critical role in intercellular communication and cellular homeostasis. Gap junctions, formed by the docking of two hemichannels (connexons) from adjacent cells, allow the direct passage of ions and small molecules, thereby coordinating physiological processes in tissues such as the heart and brain. Unapposed hemichannels in the plasma membrane can also open, providing a conduit for the release of signaling molecules like ATP and glutamate, and the influx of ions such as Ca2+. Dysregulation of Cx43 channel activity is implicated in a variety of pathological conditions, including cardiac arrhythmias, ischemic injury, and neuroinflammation. This has spurred the development of specific inhibitors to modulate Cx43 function. Gap 26, a synthetic mimetic peptide, has emerged as a valuable tool in dissecting the physiological and pathological roles of Cx43 channels. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound.
Discovery and Development of this compound
The concept of connexin mimetic peptides arose from the idea that short sequences of the extracellular loops of connexins, which are crucial for the docking of hemichannels to form a gap junction, could be used to competitively inhibit this interaction. This compound is a 13-amino acid peptide with the sequence Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg (VCYDKSFPISHVR), which corresponds to a segment of the first extracellular loop of Cx43.[1] Initially designed to block gap junction formation, subsequent research revealed that this compound has a more immediate and potent inhibitory effect on Cx43 hemichannels.[2] The development of this compound and other connexin mimetic peptides has provided researchers with tools to differentiate the roles of gap junctions and hemichannels in various physiological and pathophysiological processes.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the extracellular domain of Cx43. This interaction is thought to induce a conformational change that leads to channel closure. The inhibition of Cx43 hemichannels by this compound is rapid, occurring within minutes of application.[2] This swift action is attributed to the direct accessibility of the hemichannel's extracellular loops. In contrast, the inhibition of fully formed gap junction channels takes significantly longer, typically around 30 minutes, as the peptide needs to diffuse into the confined space of the gap junction plaque to access its binding site.[2]
Electrophysiological studies have shown that this compound does not alter the single-channel conductance of Cx43, which remains at approximately 220 pS.[3] Instead, it is proposed to affect the channel's gating properties, shifting the voltage-dependence of hemichannel opening to more positive potentials, thereby reducing the likelihood of channel opening at physiological membrane potentials.[3]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes key quantitative data on the effects of this compound on Cx43 channels.
| Parameter | Value | Experimental System | Biological Readout | Reference |
| IC50 | ~81 µM | HeLa cells expressing Cx43 | Inhibition of charge movement (Qm) | [3] |
| IC50 | 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries | Reduction of rhythmic contractile responses | [4] |
| Single-Channel Conductance | No significant change (~220 pS) | HeLa cells expressing Cx43 | Unitary current events | [3] |
| Time to Inhibit Hemichannels | < 5 minutes | Single HeLa cells expressing Cx43 | Hemichannel currents in low Ca2+ solution | [2] |
| Time to Inhibit Gap Junctions | ~30 minutes | HeLa cell pairs expressing Cx43 | Electrical coupling | [2] |
Detailed Experimental Protocols
Scrape-Loading Dye Transfer Assay to Assess Gap Junctional Intercellular Communication (GJIC)
This assay is a straightforward method to evaluate the functionality of gap junctions by observing the transfer of a fluorescent dye from loaded cells to their neighbors.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lucifer Yellow CH (5 mg/mL in PBS)
-
Rhodamine Dextran (10,000 MW, 5 mg/mL in PBS) as a negative control
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to confluency on coverslips or in culture dishes.
-
Pre-incubate the cells with this compound (at the desired concentration and time, e.g., 100 µM for 30 minutes) or vehicle control in serum-free medium.
-
Rinse the cells once with PBS.
-
Remove the PBS and add a small volume of the Lucifer Yellow/Rhodamine Dextran solution to the cells.
-
Immediately make a single, gentle scratch across the cell monolayer with a sterile needle or pipette tip.
-
Incubate for 2-5 minutes to allow dye uptake by the cells along the scratch.
-
Wash the cells three times with PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium and incubate for an additional 10-15 minutes to allow for dye transfer through gap junctions.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips or observe the dish directly using a fluorescence microscope.
-
Quantify GJIC by measuring the distance of Lucifer Yellow diffusion from the scratch line or by counting the number of fluorescent cells perpendicular to the scratch. Rhodamine Dextran should remain only in the initially loaded cells.
Electrophysiological Analysis of Cx43 Hemichannel and Gap Junction Channel Activity
Dual whole-cell patch-clamp is the gold standard for directly measuring the electrical conductance of gap junctions and hemichannels.
Materials:
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell line expressing Cx43 (e.g., HeLa-Cx43)
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4)
-
Intracellular (pipette) solution (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 1 EGTA, 10 HEPES, 5 ATP (pH 7.2)
-
This compound stock solution
Procedure for Hemichannel Recording:
-
Plate cells at a low density to allow for the recording of single, non-contacting cells.
-
Place the dish with cells on the microscope stage and perfuse with extracellular solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-step protocol (e.g., from a holding potential of -40 mV, apply steps from -80 mV to +100 mV in 20 mV increments) to elicit hemichannel currents.
-
After recording baseline currents, perfuse the bath with the extracellular solution containing this compound.
-
Repeat the voltage-step protocol to record the effect of this compound on hemichannel currents.
Procedure for Gap Junction Recording:
-
Plate cells at a density that promotes the formation of cell pairs.
-
Establish a whole-cell recording from both cells of a pair.
-
Clamp both cells at the same holding potential (e.g., -40 mV).
-
Apply a voltage step to one cell (the "donor" cell) while holding the other cell (the "recipient" cell) at the holding potential.
-
The current recorded in the recipient cell is the junctional current (Ij).
-
Calculate the junctional conductance (gj) as Ij divided by the transjunctional voltage (the voltage difference between the two cells).
-
After recording baseline junctional conductance, perfuse with this compound for an extended period (e.g., 30 minutes).
-
Re-measure the junctional conductance to determine the inhibitory effect of this compound.
Western Blot Analysis of the ASK1-JNK/p38 Signaling Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling cascade following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Stimulus to induce oxidative stress (e.g., H2O2 or hyperoxia)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ASK1, rabbit anti-phospho-JNK, rabbit anti-phospho-p38, and their total protein counterparts; mouse anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with this compound for the desired time and concentration.
-
Expose cells to an oxidative stress stimulus.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ASK1) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein and loading control antibodies to normalize the data.
Signaling Pathways Modulated by this compound
Beyond its direct channel-blocking effects, this compound has been shown to modulate intracellular signaling pathways, particularly those related to oxidative stress. In several cell types, the opening of Cx43 hemichannels is associated with increased production of reactive oxygen species (ROS). By inhibiting these hemichannels, this compound can reduce ROS levels. This, in turn, can attenuate the activation of downstream stress-activated protein kinase pathways, such as the ASK1-JNK/p38 MAPK cascade, which are involved in apoptosis and inflammation.
Caption: this compound inhibits Cx43 hemichannels, reducing ROS production and downstream ASK1-JNK/p38 signaling.
Experimental and Developmental Workflows
The characterization and development of a peptide inhibitor like this compound follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical experimental workflow for the characterization of this compound.
Caption: A generalized workflow for the development of a connexin mimetic peptide therapeutic.
Conclusion
This compound has proven to be an invaluable research tool for elucidating the distinct roles of Cx43 hemichannels and gap junctions. Its ability to rapidly and reversibly inhibit hemichannels has allowed for a more nuanced understanding of their contribution to both physiological signaling and pathological states. Furthermore, the discovery of its downstream effects on signaling pathways, such as the ASK1-JNK/p38 cascade, highlights the intricate interplay between ion channel function and intracellular signaling networks. While challenges related to peptide stability and delivery remain for its therapeutic application, the continued study of this compound and the development of next-generation connexin modulators hold promise for novel therapeutic strategies targeting a wide range of diseases.
References
- 1. genscript.com [genscript.com]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 4. researchgate.net [researchgate.net]
The Connexin 43 Mimetic Peptide Gap 26: A Technical Guide to its Inhibitory Effect on Hemichannel-Mediated ATP Release
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the connexin 43 (Cx43) mimetic peptide, Gap 26, in the inhibition of ATP release through hemichannels. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction: The Role of Connexin Hemichannels in Cellular Communication
Connexins are a family of transmembrane proteins that form gap junction channels, facilitating direct intercellular communication, and hemichannels, which provide a conduit between the cytoplasm and the extracellular environment.[1][2] Under physiological conditions, hemichannels are predominantly closed. However, various stimuli, including low extracellular calcium concentrations, elevated intracellular calcium, and changes in redox potential, can trigger their opening.[3][4][5] This opening allows for the release of signaling molecules, most notably ATP, into the extracellular space. This released ATP can then act on purinergic receptors of the same or neighboring cells, initiating a cascade of downstream signaling events.
This compound is a synthetic peptide that mimics a specific sequence on the first extracellular loop of Connexin 43 (VCYDKSFPISHVR), the most ubiquitously expressed connexin.[6] By binding to this region, this compound effectively blocks the opening of Cx43 hemichannels, thereby inhibiting the release of ATP and other small molecules.[3][6] This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of hemichannel-mediated signaling and a potential therapeutic agent for conditions where excessive hemichannel opening is implicated.
Quantitative Data on this compound Inhibition
The inhibitory effect of this compound on connexin 43 hemichannels has been quantified in various experimental settings. The following tables summarize key quantitative data from the literature, providing a reference for its potency and application.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for Rhythmic Contractile Activity | 28.4 ± 3.4 μM | Rabbit superior mesenteric arteries | [5] |
| Concentration for ATP Release Inhibition | 0.25 mg/mL (approx. 161 μM) | RBE4, SV-ARBEC, and ECV304 cells | [5] |
| Concentration for Hemichannel Current Inhibition | 160 μM | HeLa cells expressing Cx43 | [4] |
| Time to Inhibit Hemichannel Currents | < 5 minutes | Single HeLa cells expressing Cx43 | [3] |
| Time to Inhibit Gap Junctions | > 30 minutes | Cell pairs of HeLa cells expressing Cx43 | [3] |
Table 1: Potency and Kinetics of this compound Inhibition. This table highlights the concentration-dependent efficacy and the differential kinetics of this compound on hemichannels versus gap junctions.
| Experimental Condition | This compound Concentration | Observed Effect | Cell Type | Reference |
| Low extracellular Ca2+ | Not specified | Inhibition of hemichannel currents | HeLa cells expressing Cx43 | [3] |
| Elevated intracellular Ca2+ (200-500 nM) | 160 μM | Inhibition of Ca2+-potentiated hemichannel currents | HeLa cells expressing Cx43 & ventricular cardiomyocytes | [4] |
| Cadmium (Cd2+) induced hemichannel opening | Not specified | Attenuation of Cd2+-induced upregulation of Cx43 | LLC-PK1 cells transfected with Cx43 | [1] |
Table 2: Efficacy of this compound under Various Hemichannel-Activating Conditions. This table demonstrates the effectiveness of this compound in blocking hemichannel opening triggered by different physiological and pathological stimuli.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the inhibitory effect of this compound on ATP release and hemichannel activity.
Measurement of ATP Release using Luciferin-Luciferase Bioluminescence Assay
This assay is a highly sensitive method for quantifying extracellular ATP.
Materials:
-
Cells of interest cultured in appropriate multi-well plates or dishes.
-
This compound peptide.
-
Control or scrambled peptide.
-
HEPES-buffered saline solution (HBSS) or other appropriate buffer.
-
ATP Assay Kit (containing D-luciferin and firefly luciferase).
-
Luminometer.
-
ATP standards for calibration curve.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, wash the cells gently with pre-warmed HBSS to remove any residual culture medium and serum.
-
Pre-incubation with Inhibitor: Add HBSS containing the desired concentration of this compound (e.g., 100-200 µM) or a control peptide to the cells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation of ATP Release: Induce hemichannel opening and subsequent ATP release using an appropriate stimulus. Common methods include:
-
Low Extracellular Calcium: Replace the incubation buffer with a Ca2+-free HBSS.
-
Mechanical Stimulation: Gently wash the cells or use a specific mechanical stimulus.
-
Chemical Agonists: Apply a known agonist that triggers a rise in intracellular calcium.
-
-
Sample Collection: At designated time points after stimulation, carefully collect a small aliquot (e.g., 50 µL) of the extracellular buffer from each well.
-
ATP Measurement:
-
Prepare the ATP Assay Mix by reconstituting the D-luciferin and luciferase according to the manufacturer's instructions.
-
In a luminometer-compatible plate, add the collected sample to the ATP Assay Mix.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use this curve to calculate the ATP concentration in the experimental samples. Normalize the data to the cell number or protein concentration if necessary.
Assessment of Hemichannel Activity using Dye Uptake Assay
This method assesses the permeability of the cell membrane to small fluorescent dyes, which can enter the cell through open hemichannels.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates.
-
This compound peptide.
-
Control or scrambled peptide.
-
Fluorescent dye (e.g., Ethidium Bromide, Propidium Iodide, or Lucifer Yellow).
-
HBSS with and without calcium.
-
Fluorescence microscope with appropriate filter sets.
-
Image analysis software.
Procedure:
-
Cell Preparation: Culture cells on coverslips or imaging plates. Wash the cells with pre-warmed HBSS containing calcium.
-
Inhibitor Treatment: Incubate the cells with HBSS containing this compound or a control peptide for 15-30 minutes at 37°C.
-
Dye Loading: Replace the incubation buffer with Ca2+-free HBSS containing the fluorescent dye at the recommended concentration (e.g., 5 µM Ethidium Bromide). This low calcium condition will promote hemichannel opening.
-
Image Acquisition: Immediately begin acquiring fluorescence images of the cells at regular intervals (e.g., every 1-2 minutes) for a total duration of 10-20 minutes. Maintain the cells at 37°C throughout the imaging process.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within individual cells or a defined region of interest over time.
-
Calculate the rate of dye uptake by determining the slope of the fluorescence intensity versus time plot.
-
Compare the rate of dye uptake in this compound-treated cells to that of control cells to determine the extent of inhibition.
-
Signaling Pathways and Visualizations
This compound exerts its effect by interfering with the signaling pathways initiated by the opening of Cx43 hemichannels. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Upstream Signaling Leading to Cx43 Hemichannel Opening
Various physiological and pathological stimuli can lead to the opening of Cx43 hemichannels.
Caption: Upstream activators of Cx43 hemichannel opening and the inhibitory action of this compound.
Downstream Signaling Cascade Following ATP Release
The release of ATP through hemichannels triggers a purinergic signaling cascade that can have diverse cellular effects.
Caption: The purinergic signaling pathway initiated by hemichannel-mediated ATP release.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the general workflow for an experiment designed to test the inhibitory effect of this compound.
Caption: A generalized workflow for experiments investigating the effect of this compound.
Conclusion
This compound is a potent and specific inhibitor of connexin 43 hemichannels, making it an invaluable tool for dissecting the complex roles of hemichannel-mediated ATP release in cellular signaling. Its rapid action on hemichannels, with a slower effect on gap junctions, allows for a therapeutic window to target pathological hemichannel opening while preserving essential intercellular communication. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and explore its therapeutic potential. The visualization of the associated signaling pathways further clarifies the mechanism of action and the broader implications of inhibiting this critical cellular process.
References
- 1. Connexin43 Hemichannel-Mediated Regulation of Connexin43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin 43 hemichannels and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opening of connexin 43 hemichannels is increased by lowering intracellular redox potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Primary Targets of the Gap 26 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gap 26 peptide has emerged as a critical tool in the study of intercellular communication, primarily through its targeted inhibition of connexin proteins. As a mimetic peptide, this compound is designed to correspond to a specific sequence within the extracellular loop of its primary target, offering a reversible and specific means of studying the physiological and pathological roles of gap junctions and hemichannels. This technical guide provides a comprehensive overview of the primary targets of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Primary Target: Connexin 43 (Cx43)
The principal and most extensively studied target of the this compound peptide is Connexin 43 (Cx43) . This compound is a 13-amino-acid peptide (VCYDKSFPISHVR) that corresponds to residues 64-76 in the first extracellular loop of Cx43.[1] This specific sequence is crucial for the proper docking and function of Cx43-containing channels.
Mechanism of Action
This compound exerts its inhibitory effects on two distinct but related structures formed by Cx43:
-
Hemichannels: These are undocked connexons (hexamers of connexin proteins) in the plasma membrane that form a conduit between the cytoplasm and the extracellular space. This compound rapidly inhibits Cx43 hemichannels, typically within minutes of application (less than 5 minutes).[2] This is believed to be the primary and most direct effect of the peptide.
-
Gap Junction Channels: These are formed when a hemichannel on one cell docks with a hemichannel on an adjacent cell, creating a direct channel for intercellular communication. The inhibition of gap junction channels by this compound is a secondary and more delayed effect, typically observed after 30 minutes or more of exposure.[2] This delay is attributed to the time required for the peptide to access the confined space of the gap junction plaque.
The binding of this compound to the first extracellular loop of Cx43 is thought to induce a conformational change that leads to channel closure.
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of this compound on its primary target, Cx43.
| Parameter | Value | System | Reference |
| IC50 | 28.4 ± 3.4 μM | Rhythmic contractions of rabbit superior mesenteric arteries | [1] |
| Experimental System | This compound Concentration | Observed Effect | Time Course | Reference |
| HeLa cells expressing Cx43 | 160 µM | Inhibition of unitary hemichannel currents | 30 minutes | [3] |
| HeLa cells expressing Cx43 | 250 µM | Progressive decrease in hemichannel currents | Minutes | [3] |
| RBE4, SV-ARBEC, ECV304 cell lines | 0.25 mg/mL (approx. 161 µM) | Reduction in intercellular calcium wave size and abolition of ATP release | 30 minutes | [1] |
| Neonatal rat lung tissue | 150 µM | Decreased ROS production and inhibition of ASK1-JNK/p38 signaling pathway | Not specified |
Off-Target and Secondary Effects
While Cx43 is the primary target, the sequence mimicked by this compound shares some homology with the extracellular loops of other connexin isoforms. This suggests the potential for off-target effects, although these are generally less potent than the inhibition of Cx43.
-
Other Connexins: Due to sequence conservation in the first extracellular loop, this compound may also inhibit channels formed by other connexins, such as Cx37 and Cx40. However, the specificity of this compound for Cx43 over other connexins has not been extensively quantified.
-
Pannexins: Pannexins are another family of channel-forming proteins with some structural similarities to connexins. However, current evidence suggests that this compound has minimal to no direct inhibitory effect on pannexin 1 (Panx1) channels.[4] Peptides designed to inhibit pannexins, such as 10Panx1, have distinct sequences and targets.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are foundational protocols for key experiments used to investigate the effects of this compound.
Electrophysiological Recording of Cx43 Hemichannel and Gap Junction Currents
Objective: To measure the inhibitory effect of this compound on ionic currents mediated by Cx43 hemichannels and gap junctions.
Methodology:
-
Cell Culture: Culture cells endogenously expressing Cx43 or a cell line transfected with a Cx43 expression vector (e.g., HeLa or N2A cells) on glass coverslips suitable for patch-clamp recording.
-
Electrophysiology Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.
-
Pipette and Bath Solutions:
-
Pipette Solution (intracellular): Typically contains (in mM): 130 CsCl, 10 EGTA, 0.5 CaCl2, 4 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Bath Solution (extracellular): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH. For hemichannel recordings, a low-calcium solution may be used to promote opening.
-
-
Recording Procedure:
-
Hemichannel Currents:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit hemichannel opening.
-
Record baseline currents.
-
Perfuse the bath with a solution containing this compound (e.g., 100-250 µM) and repeat the voltage-step protocol at various time points (e.g., 1, 5, 10, and 15 minutes) to observe the time course of inhibition.
-
-
Gap Junctional Currents:
-
Establish a dual whole-cell patch-clamp configuration on a pair of adjacent, coupled cells.
-
Apply a transjunctional voltage step to one cell while recording the junctional current in the other cell.
-
Record baseline junctional conductance.
-
Perfuse the bath with a solution containing this compound (e.g., 100-250 µM) and measure the junctional conductance at regular intervals (e.g., every 5 minutes for up to 60 minutes) to determine the time course of gap junction inhibition.
-
-
-
Data Analysis: Analyze the recorded currents to determine changes in channel conductance, open probability, and current-voltage relationships before and after the application of this compound.
Dye Transfer Assay (Scrape Loading)
Objective: To assess the effect of this compound on gap junctional intercellular communication (GJIC).
Methodology:
-
Cell Culture: Grow cells to confluence in a petri dish.
-
Pre-incubation: Incubate the cells with this compound (e.g., 150-200 µM) or a vehicle control for the desired duration (e.g., 30-60 minutes).
-
Dye Loading:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Add a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL in PBS) to the cells.
-
Using a sterile scalpel blade or needle, make a scrape or series of scrapes across the cell monolayer to introduce the dye into the wounded cells.
-
-
Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) to allow the dye to transfer to adjacent, coupled cells.
-
Washing: Wash the cells thoroughly with PBS to remove the extracellular dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line and the surrounding cells.
-
Data Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells adjacent to the scrape. Compare the extent of dye transfer in this compound-treated cultures to control cultures.
ATP Release Assay
Objective: To measure the inhibition of Cx43 hemichannel-mediated ATP release by this compound.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and grow to near confluence.
-
Pre-incubation: Pre-incubate the cells with this compound (e.g., 150-250 µM) or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Stimulation: Induce hemichannel opening and ATP release using a stimulus such as a low-calcium solution, mechanical stress, or a pharmacological agent.
-
Sample Collection: Collect a small aliquot of the extracellular medium at various time points after stimulation.
-
ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the concentration of ATP released from the cells and compare the results from this compound-treated and control wells.
Signaling Pathways and Visualizations
This compound-mediated inhibition of Cx43 channels can impact downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key affected pathways and experimental workflows.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition on Cx43 channels and downstream signaling.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for investigating the effects of this compound on Cx43 channels.
Conclusion
This compound is a potent and specific inhibitor of Connexin 43, targeting both hemichannels and, with a slower time course, gap junction channels. Its utility in dissecting the roles of Cx43-mediated communication in a wide range of biological processes is well-established. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations. Careful consideration of concentration, time course, and potential off-target effects on other connexins will ensure the generation of robust and reliable data. The continued application of this valuable research tool will undoubtedly lead to further insights into the intricate world of intercellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
The Role of Gap 26 in Attenuating Cardiac Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In the heart, this can lead to increased infarct size, arrhythmias, and contractile dysfunction. A growing body of research has identified the crucial role of Connexin 43 (Cx43) hemichannels in mediating this injury. Gap 26, a synthetic mimetic peptide derived from the first extracellular loop of Cx43, has emerged as a promising therapeutic agent by selectively inhibiting these hemichannels. This technical guide provides an in-depth overview of the role of this compound in cardiac I/R injury research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction to this compound and its Target: Connexin 43
Connexin 43 is the most abundant connexin isoform in the ventricular myocardium. Six Cx43 monomers oligomerize to form a connexon, or hemichannel, in the plasma membrane. In healthy cardiomyocytes, these hemichannels are predominantly docked with hemichannels from adjacent cells to form gap junctions, which are essential for electrical and metabolic coupling. However, under pathological conditions such as ischemia, a significant population of undocked hemichannels exists.
Ischemic stress triggers the opening of these unapposed Cx43 hemichannels, leading to an uncontrolled exchange of ions and small molecules between the cytoplasm and the extracellular space. This disrupts cellular homeostasis, contributing to ionic imbalance, calcium overload, and ultimately, cell death.
This compound is a synthetic peptide that mimics a sequence on the first extracellular loop of Cx43. It is believed to act as a selective blocker of Cx43 hemichannels, preventing their opening during ischemia and reperfusion without significantly affecting gap junction communication. This selective action makes this compound a valuable tool for studying the specific role of hemichannels in I/R injury and a potential therapeutic candidate.
Mechanism of Action of this compound in Cardioprotection
The primary mechanism by which this compound confers cardioprotection is through the inhibition of Cx43 hemichannel opening. During ischemia and early reperfusion, the opening of these channels contributes to:
-
Calcium Overload: Influx of extracellular Ca²⁺ through open hemichannels contributes to cytosolic and mitochondrial calcium overload, a key trigger of cell death pathways.
-
Ionic Imbalance: Dysregulation of Na⁺ and K⁺ homeostasis disrupts the membrane potential and cellular function.
-
Release of Pro-inflammatory Molecules: The release of ATP and other molecules through hemichannels can act as "find-me" signals, attracting inflammatory cells and exacerbating tissue damage.
By blocking these hemichannels, this compound helps to maintain cellular homeostasis, reduce calcium-induced mitochondrial dysfunction, and limit the inflammatory response, thereby preserving cardiomyocyte viability.
Quantitative Data on the Efficacy of this compound
Numerous studies have demonstrated the cardioprotective effects of this compound in various experimental models of cardiac I/R injury. The following tables summarize key quantitative findings:
Table 1: Effect of this compound on Myocardial Infarct Size
| Experimental Model | Treatment Protocol | Reduction in Infarct Size (%) | Reference |
| Langendorff-perfused rat heart | This compound (0.5 µM) administered 10 min before ischemia | 48 | [1][2] |
| Langendorff-perfused rat heart | This compound (0.5 µM) administered 30 min into ischemia | 55 | [1][2] |
Table 2: Effect of this compound on Myocardial Perfusion and Cellular Viability
| Parameter | Experimental Model | Treatment Protocol | Improvement | Reference |
| Myocardial Perfusate Flow | Langendorff-perfused rat heart | This compound (0.5 µM) before ischemia | 37% increase | [1][2] |
| Myocardial Perfusate Flow | Langendorff-perfused rat heart | This compound (0.5 µM) during ischemia | 32% increase | [1][2] |
| Cardiomyocyte Survival | Isolated rat cardiomyocytes | Simulated I/R with this compound | Nearly twofold increase | [1][2] |
| Cx43 Hemichannel Current | tsA201 cells expressing Cx43 | Superfusion with this compound | 61% inhibition | [1][2] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the efficacy of cardioprotective agents. Below are detailed methodologies for key experiments cited in this compound research.
Langendorff-Perfused Isolated Heart Model of Ischemia-Reperfusion
This ex vivo model allows for the study of cardiac function in the absence of systemic influences.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, i.p.).
-
Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Ischemia: Regional ischemia is induced by ligating the left anterior descending (LAD) coronary artery for a specified duration (e.g., 40 minutes).
-
Reperfusion: The ligature is removed to allow for reperfusion for a set period (e.g., 120-180 minutes).
-
This compound Administration: this compound (e.g., 0.5 µM) is infused into the perfusate at different time points relative to ischemia (e.g., 10 minutes before ischemia or 30 minutes into ischemia).
-
Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
Measurement of Myocardial Infarct Size using TTC Staining
Triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate viable from non-viable myocardial tissue.
Protocol:
-
Heart Sectioning: At the end of the reperfusion period, the heart is removed from the Langendorff apparatus, and the ventricles are sliced into 2 mm thick transverse sections.
-
TTC Incubation: The slices are incubated in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes. Viable tissue, rich in dehydrogenase enzymes, reduces TTC to a red formazan precipitate, while infarcted tissue remains pale.
-
Fixation: The stained slices are fixed in 10% neutral buffered formalin to enhance the contrast between stained and unstained areas.
-
Image Analysis: The heart slices are photographed, and the areas of the infarct (pale) and the total left ventricle are measured using planimetry software (e.g., ImageJ).
-
Calculation: Infarct size is expressed as a percentage of the total left ventricular area.
Assessment of Apoptosis using TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Myocardial tissue samples are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: The tissue sections are deparaffinized, rehydrated, and permeabilized (e.g., with proteinase K) to allow for enzyme and label penetration.
-
TUNEL Reaction: The sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: The nuclei of all cells are counterstained with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize the total number of cells.
-
Microscopy and Analysis: The sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) nuclei is counted and expressed as a percentage of the total number of nuclei.
Signaling Pathways and Experimental Workflows
The cardioprotective effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.
Caption: Signaling pathways in I/R injury and this compound-mediated cardioprotection.
Caption: Experimental workflow for assessing this compound cardioprotection.
Conclusion and Future Directions
This compound has proven to be a valuable pharmacological tool for elucidating the detrimental role of Connexin 43 hemichannels in cardiac ischemia-reperfusion injury. The robust and reproducible data demonstrating its ability to reduce infarct size and improve cardiomyocyte survival underscore its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound-mediated cardioprotection.
Future research should focus on several key areas:
-
In Vivo Studies: While ex vivo data are compelling, further in vivo studies in large animal models are necessary to validate the efficacy and safety of this compound in a more physiologically relevant setting.
-
Combination Therapies: Investigating the synergistic effects of this compound with other cardioprotective strategies, such as anti-inflammatory agents or antioxidants, could lead to more potent therapeutic interventions.
-
Clinical Translation: The development of stable and targeted delivery systems for this compound will be crucial for its successful translation to the clinical setting.
References
- 1. Cx43 phosphorylation–mediated effects on ERK and Akt protect against ischemia reperfusion injury and alter the stability of the stress-inducible protein NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin 43 mimetic peptide Gap26 confers protection to intact heart against myocardial ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Using Gap 26 in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a synthetic peptide that acts as a selective and reversible inhibitor of Connexin 43 (Cx43) gap junctions and hemichannels. As a mimetic of a specific extracellular loop of Cx43, this compound provides a valuable tool for investigating the physiological and pathological roles of intercellular communication mediated by this ubiquitously expressed connexin. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on gap junctional intercellular communication (GJIC), cell viability, and protein expression.
Mechanism of Action
This compound specifically targets Connexin 43, a protein crucial for the formation of gap junctions and hemichannels. Its primary mechanism involves the blockade of these channels, thereby inhibiting the direct exchange of ions, second messengers, and other small molecules between adjacent cells or between the cell and the extracellular environment. The inhibition of hemichannels by this compound occurs within minutes, while the blockade of gap junction channels typically requires a longer incubation period of 30 minutes or more.[1] This differential timing allows for the targeted study of either hemichannel or full gap junction functions.
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro and In Vivo Studies
| Cell Line/Model System | Concentration | Treatment Time | Observed Effect | Reference |
| RLE-6TN (Rat Lung Epithelial) | 150 µM | Not Specified | Inhibition of GJIC, decreased ROS production, inhibition of ASK1-JNK/p38 signaling | [2][3] |
| Cardiomyocytes | Not Specified | Not Specified | Increased cell death (when inhibiting Cx43) | [4] |
| RBE4, SV-ARBEC, ECV304 | 0.25 mg/mL | 30 minutes | Reduction in wave size and ATP release | [5] |
| Rat Model (Cirrhotic Cardiomyopathy) | 1 µg/kg (in vivo) | 56 days | Upregulation of atrial Cx43 mRNA expression | [6] |
Note: The effective concentration of this compound can vary significantly depending on the cell type, cell confluency, and the specific experimental endpoint. It is crucial to perform a dose-response study to determine the optimal concentration for each experimental system.
Experimental Protocols
Assessment of Gap Junctional Intercellular Communication (GJIC) using Scrape Loading Dye Transfer Assay
This assay is a straightforward method to qualitatively and semi-quantitatively assess GJIC.
Materials:
-
Cells cultured to confluency on coverslips or in multi-well plates
-
This compound peptide
-
Lucifer Yellow CH (or other suitable gap junction-permeable fluorescent dye)
-
Rhodamine Dextran (gap junction-impermeable dye, as a control for cell damage)
-
Phosphate Buffered Saline (PBS)
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on appropriate culture vessels and grow to confluency.
-
Pre-treatment with this compound: Incubate the confluent cell monolayers with the desired concentration of this compound (e.g., 100-300 µM) for a minimum of 30 minutes at 37°C. A vehicle control (e.g., sterile water or PBS) should be run in parallel.[7]
-
Dye Loading:
-
Prepare a dye solution containing a gap junction-permeable dye (e.g., 0.5% Lucifer Yellow) and a gap junction-impermeable dye (e.g., 0.5% Rhodamine Dextran) in PBS.
-
Aspirate the culture medium from the cells and rinse once with PBS.
-
Add the dye solution to the cells.
-
Using a sterile scalpel blade or a needle, make a scratch across the cell monolayer.[8][9][10]
-
-
Dye Transfer: Incubate the cells with the dye solution for 2-5 minutes to allow the dye to enter the scraped cells and transfer to adjacent cells through gap junctions.
-
Washing: Aspirate the dye solution and wash the cells thoroughly with PBS (3-5 times) to remove extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Imaging and Analysis:
-
Wash the fixed cells with PBS.
-
Mount the coverslips on microscope slides or image the multi-well plates directly using a fluorescence microscope.
-
Capture images of both the Lucifer Yellow and Rhodamine Dextran fluorescence.
-
Qualitative Analysis: In control cells, Lucifer Yellow will spread from the scrape line to several rows of adjacent cells, while Rhodamine Dextran will be confined to the initially scraped cells. In this compound-treated cells, the spread of Lucifer Yellow will be significantly reduced or absent.
-
Quantitative Analysis: The extent of dye transfer can be quantified by measuring the distance of dye spread from the scrape line or by measuring the fluorescent area.[10][11][12]
-
Cell Viability Assay
To assess the potential cytotoxicity of this compound, a standard cell viability assay such as the MTT or AlamarBlue assay can be performed.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (AlamarBlue) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
AlamarBlue Assay: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C. Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).[13]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value, if applicable.[14][15][16]
Western Blot Analysis of Connexin 43 Expression
This protocol allows for the examination of changes in the total protein levels of Connexin 43 following this compound treatment.
Materials:
-
Cells cultured in appropriate vessels
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Connexin 43
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Connexin 43 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
Mandatory Visualization
Caption: Mechanism of this compound action on Connexin 43 channels.
Caption: Workflow for Scrape Loading Dye Transfer Assay.
Caption: Overview of signaling pathways associated with Connexin 43.
References
- 1. researchgate.net [researchgate.net]
- 2. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 4. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-formyl-ctp.com [5-formyl-ctp.com]
- 8. Connexin43 and the intercellular signaling network regulating skeletal remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative determination of gap junction intercellular communication by scrape loading and image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Application Notes and Protocols: Preparation of Gap 26 Peptide Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a synthetic mimetic peptide corresponding to residues 63-75 of the first extracellular loop of connexin 43 (Cx43).[1][2] It functions as a selective blocker of Cx43 gap junctions and hemichannels, making it a valuable tool for investigating intercellular communication and signaling pathways mediated by this protein.[3] Proper preparation of a stable and accurate stock solution is the first critical step for reliable experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound peptide stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound peptide.
| Property | Value | Source(s) |
| Molecular Weight | 1550.79 g/mol | [4] |
| Molecular Formula | C₇₀H₁₀₇N₁₉O₁₉S | [4] |
| Amino Acid Sequence | Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg (VCYDKSFPISHVR) | |
| Solubility in Water | ≥ 2 mg/mL; >10 mM | [4] |
| Solubility in DMSO | Up to 50 mM | |
| Purity | ≥95% | |
| Storage (Solid) | -20°C, desiccated | [4] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [2][5] |
Mechanism of Action and Signaling Pathways
This compound competitively inhibits the extracellular loop of Cx43, which prevents the proper docking of connexons (hemichannels) to form functional gap junction channels between adjacent cells.[3] It also directly blocks the opening of Cx43 hemichannels, which are pores that connect the cytoplasm to the extracellular environment.[6] This dual inhibition allows for the targeted disruption of intercellular communication and paracrine signaling.
The blockade of Cx43 by this compound affects several downstream signaling pathways, including:
-
ATP Release and Purinergic Signaling: this compound inhibits the release of ATP through Cx43 hemichannels, which is often triggered by second messengers like inositol 1,4,5-trisphosphate (IP₃).[1][4]
-
Calcium Signaling: By blocking gap junctions, this compound can attenuate the propagation of intercellular calcium waves.[2]
-
MAPK/ERK and PKC Pathways: Cx43 is known to influence the activity of ERK and PKCδ, which in turn regulate transcriptional activity.[7]
-
Wnt/β-catenin Pathway: Alterations in Cx43 function can impact β-catenin signaling.[7]
-
cAMP/PKA Pathway: Communication of cyclic AMP (cAMP) through gap junctions activates protein kinase A (PKA)-dependent cascades.[6][7]
-
Oxidative Stress-Induced Apoptosis: In some contexts, this compound has been shown to downregulate ROS production and inhibit the ASK1-JNK/p38 signaling pathway, thereby reducing apoptosis.[8]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound action on Cx43 hemichannels and gap junctions.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound peptide in sterile water.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-cool Solutions and Equipment: If possible, cool the sterile water and microcentrifuge tubes on ice before use.
-
Peptide Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial.
-
Brief Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculation of Required Volume:
-
The molecular weight of this compound is 1550.79 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, you will need 15.5079 mg of peptide per 1 mL of solvent.
-
For 1 mg of peptide, the required volume of solvent is: (1 mg) / (15.5079 mg/mL) = 0.0645 mL or 64.5 µL.
-
-
Reconstitution:
-
Carefully add the calculated volume of sterile water to the vial containing the this compound peptide.
-
Recap the vial tightly.
-
-
Dissolution:
-
Aliquotting:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.
-
-
Storage:
Below is a workflow diagram for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound peptide stock solution.
Important Considerations
-
Solvent Choice: While water is the recommended solvent for a stock solution, this compound is also soluble in DMSO. The choice of solvent should be compatible with the intended downstream application and cell type, as DMSO can have cytotoxic effects at higher concentrations.
-
Peptide Characteristics: The amino acid sequence of this compound contains both hydrophobic and charged residues. If solubility issues arise, consider alternative reconstitution methods for peptides with similar characteristics.[9][10]
-
Working Solution Preparation: When preparing the final working solution, dilute the stock solution in the appropriate cell culture medium or experimental buffer. If the stock solution is in water, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to cells.[2][5]
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution to maintain peptide integrity.[5] It is best practice to use a fresh aliquot for each experiment.
By following these guidelines, researchers can prepare a reliable stock solution of this compound peptide for use in a variety of experimental settings to probe the role of connexin 43 in cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Connexin-43 in Cancer: Above and Beyond Gap Junctions! [mdpi.com]
- 7. Connexin43 and the intercellular signaling network regulating skeletal remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vivo Administration of Gap 26 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a mimetic peptide that corresponds to a sequence on the first extracellular loop of connexin 43 (Cx43), a major protein component of gap junctions.[1][2] It is widely used as a selective inhibitor of Cx43 hemichannels and gap junctional intercellular communication. These application notes provide a comprehensive overview of the in vivo administration methods for this compound in various animal models, summarizing key quantitative data and detailing experimental protocols from published studies. The information is intended to guide researchers in designing and executing their own in vivo experiments with this compound.
Data Presentation
The following tables summarize the quantitative data from studies utilizing in vivo administration of this compound in different animal models.
Table 1: In Vivo Administration Protocols for this compound
| Animal Model | Administration Route | Dosage | Vehicle | Frequency & Duration | Reference |
| Sprague-Dawley Rats (Cirrhotic Cardiomyopathy) | Intraperitoneal (IP) | 1 µg/kg/day | Dimethyl sulfoxide (DMSO) and corn oil | Three times a week for eight weeks | [3] |
| Neonatal Sprague-Dawley Rats (Hyperoxia-induced Lung Injury) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | [4] |
| Rats (Focal Cerebral Ischemia) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | [5] |
Table 2: Effects of this compound on Biochemical and Physiological Parameters in a Rat Model of Cirrhotic Cardiomyopathy[3]
| Parameter | Group | Mean ± SEM | P-value vs. Cirrhotic Saline |
| Serum ALT (U/L) | Sham/Saline | Not specified | |
| Cirrhotic/Saline | Significantly increased vs. Sham/Saline | ||
| Cirrhotic/Gap 26 | Substantially decreased | <0.05 | |
| Serum AST (U/L) | Sham/Saline | Not specified | |
| Cirrhotic/Saline | Statistically significant increase vs. Sham/Saline | ||
| Cirrhotic/Gap 26 | Not specified | ||
| Spleen Weight/Body Weight | Sham/Saline | Not specified | |
| Cirrhotic/Saline | Significant increase | <0.001 | |
| Cirrhotic/Gap 26 | Not specified | ||
| Myocardial TNF-α | Sham/Saline | Not specified | |
| Cirrhotic/Saline | Higher | ||
| Cirrhotic/Gap 26 | No prevention of inflammation | ||
| Myocardial Nrf2 | Sham/Saline | Not specified | |
| Cirrhotic/Saline | Diminished | ||
| Cirrhotic/Gap 26 | Not specified |
Table 3: Effects of this compound in a Neonatal Rat Model of Hyperoxia-Induced Lung Injury[4]
| Parameter | Effect of this compound Treatment | P-value |
| Apoptosis Index | Decreased | < 0.01 |
| ROS Production | Decreased | < 0.01 |
| ASK1-JNK/p38 Signaling Pathway Activity | Reduced | < 0.01 |
| Cx43 Gene and Protein Expression | Decreased | < 0.01 |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Cirrhotic Cardiomyopathy
This protocol is adapted from a study investigating the effects of this compound on cirrhotic cardiomyopathy in rats.[3]
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Induction of Cirrhosis (if applicable):
-
Administer carbon tetrachloride (CCl4) intraperitoneally at a dosage of 0.4 g/kg.
-
Prepare an emulsion of one part CCl4 to six parts corn oil.
-
Inject the emulsion three times per week for eight weeks.
3. Preparation of this compound Solution:
-
Dissolve this compound (e.g., MedChemExpress, code HY-P1082A) in a mixture of dimethyl sulfoxide (DMSO) and corn oil. The exact ratio of DMSO to corn oil should be optimized for solubility and tolerability.
4. Administration of this compound:
-
Administer the this compound solution intraperitoneally (IP) at a dosage of 1 µg/kg/day.
-
The administration should be performed three times a week for the duration of the study (eight weeks in the cited study).
-
Administer this compound thirty minutes prior to the induction of the pathological insult (e.g., CCl4 administration) to allow for the peptide to block the gap junctions effectively.
5. Control Groups:
-
Sham/Saline: Healthy animals receiving saline orally.
-
Cirrhotic/Saline: Cirrhotic animals receiving saline orally.
-
Sham/Gap 26: Healthy animals receiving the this compound solution.
-
Cirrhotic/Solvent: Cirrhotic animals receiving the vehicle (DMSO and corn oil mixture) only.
6. Efficacy Assessment:
-
Monitor relevant physiological parameters (e.g., ECG).
-
Collect blood samples for analysis of serum biomarkers (e.g., ALT, AST, BNP).
-
Harvest tissues (e.g., heart, liver) for histological examination and molecular analysis (e.g., TNF-α, Nrf2, MDA levels, and Cx43 gene expression).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic Plasticity After Focal Cerebral Ischemia Was Attenuated by Gap26 but Enhanced by GAP-134 - PMC [pmc.ncbi.nlm.nih.gov]
Gap 26: Solubility Profile in DMSO and Aqueous Solutions for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gap 26 is a synthetic peptide that corresponds to a sequence within the first extracellular loop of Connexin 43 (Cx43), a protein crucial for gap junctional intercellular communication.[1][2][3][4] As a selective inhibitor of Cx43-based channels, this compound is a valuable tool in studying the roles of gap junctions and hemichannels in various physiological and pathological processes, including cardiac arrhythmias, neuroinflammation, and cancer.[5][6] This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and various aqueous solutions, along with protocols for its preparation and application in research settings.
Introduction to this compound
This compound is a mimetic peptide with the sequence H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH, corresponding to amino acid residues 63-75 of human Cx43.[7] It functions by binding to the extracellular loops of Cx43, thereby inhibiting the docking of connexons to form gap junction channels and also blocking the activity of undocked hemichannels.[8] This inhibitory action is reversible and specific to Cx43, making this compound a preferred tool for targeted studies. The peptide's ability to modulate intercellular communication has led to its use in a wide range of research areas, from basic cell biology to preclinical drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇₀H₁₀₇N₁₉O₁₉S | [2] |
| Molecular Weight | 1550.8 g/mol | [2] |
| Appearance | Solid Powder | |
| Purity | ≥95% | [7] |
| Amino Acid Sequence | VCYDKSFPISHVR | [7] |
Solubility Data
The solubility of this compound can vary depending on the solvent and the presence of assisting techniques such as sonication or warming. The following table summarizes the reported solubility data in commonly used laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Reference |
| DMSO | 100 mg/mL | 64.48 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. | [2] |
| 50 mM | 77.54 mg/mL | Ultrasonic and warming may be required. | [9] | |
| Water | 100 mg/mL | 64.48 mM | [2] | |
| 100 mM | 155.08 mg/mL | Ultrasonic may be required. | ||
| >10 mM | >15.51 mg/mL | In sterile water. | [10] | |
| 2 mg/mL | 1.29 mM | [7] | ||
| PBS (Phosphate-Buffered Saline) | 100 mg/mL | 64.48 mM | Prepare fresh solutions for best results. | [4] |
| Ethanol | 50 mg/mL | 32.24 mM | [2] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
Materials:
-
This compound peptide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO. For example, to prepare 1 mL of a 50 mM stock solution from a 1 mg vial of this compound (MW: 1550.8 g/mol ):
-
Moles of this compound = 0.001 g / 1550.8 g/mol = 6.45 x 10⁻⁷ mol
-
Volume of DMSO = 6.45 x 10⁻⁷ mol / 0.050 mol/L = 1.29 x 10⁻⁵ L = 12.9 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
This protocol details the dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for experimental use.
Materials:
-
This compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or desired aqueous buffer
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile tips
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution if a very low final concentration is required to ensure accuracy.
-
Add the required volume of the DMSO stock solution to the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Use the freshly prepared working solution immediately.
Signaling Pathway and Mechanism of Action
This compound primarily targets Connexin 43 (Cx43), a protein that forms hemichannels and gap junctions. Its mechanism of action involves the inhibition of both of these channel types, which play distinct but interconnected roles in cell signaling.
Caption: Mechanism of this compound inhibition of Cx43 channels.
As depicted, this compound binds to the extracellular loops of Cx43 hemichannels, preventing their opening and the release of signaling molecules like ATP into the extracellular space. It also sterically hinders the docking of hemichannels from adjacent cells, thereby inhibiting the formation and function of gap junction channels that allow for direct cell-to-cell communication.
Experimental Workflow Example: Inhibition of Dye Transfer
A common application of this compound is to demonstrate the role of gap junctions in intercellular communication. This can be visualized by monitoring the transfer of a gap junction-permeable dye between cells.
Caption: Workflow for a dye transfer inhibition assay using this compound.
This workflow outlines the key steps in assessing the inhibitory effect of this compound on gap junctional intercellular communication. A significant reduction in the number of dye-positive neighboring cells in the this compound-treated group compared to the control would indicate effective inhibition of gap junction channels.
Conclusion
This compound is a potent and selective inhibitor of Connexin 43, making it an indispensable tool for researchers investigating the multifaceted roles of gap junctions and hemichannels. Understanding its solubility characteristics is paramount for the preparation of effective and reproducible experimental solutions. The protocols and data presented herein provide a comprehensive guide for the proper handling and application of this compound in a variety of research contexts. Always refer to the manufacturer's specific instructions for the lot of this compound being used, as solubility can vary slightly between batches.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mito-egfp-probe.com [mito-egfp-probe.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Gap Channel Blockers: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, gap junction blocking peptide (ab269702) | Abcam [abcam.co.jp]
- 10. apexbt.com [apexbt.com]
Application of Gap 26 in studying astrocyte communication
Application Notes: Gap 26 in Astrocyte Communication
Introduction
Astrocytes, the most abundant glial cells in the central nervous system (CNS), form extensive networks and play active roles in brain homeostasis, synaptic transmission, and metabolic support.[1][2] This intercellular communication is largely mediated by gap junctions and hemichannels, which are formed by proteins called connexins.[3][4] In astrocytes, the primary connexins are Connexin 43 (Cx43) and Connexin 30 (Cx30).[1][5] Gap junctions allow for the direct exchange of ions, second messengers (like IP3), and small metabolites between adjacent astrocytes, forming a functional syncytium.[3][6] Hemichannels, which are unapposed connexin hexamers, provide a conduit for communication between the intracellular and extracellular environments, releasing signaling molecules like ATP and glutamate.[4][7]
This compound is a synthetic peptide that mimics a small sequence on the first extracellular loop of Connexin 43 (Cx43). It serves as a specific and reversible inhibitor of Cx43-containing channels.[7][8] By binding to Cx43, this compound blocks both gap junctional intercellular communication (GJIC) and hemichannel activity.[7][9] This specificity makes it an invaluable tool for researchers to dissect the precise roles of Cx43-mediated signaling in astrocyte physiology and pathophysiology. These notes provide an overview of the applications and protocols for using this compound in the study of astrocyte communication.
Mechanism of Action of this compound
This compound specifically targets the extracellular loop of Cx43, preventing the proper docking of hemichannels to form a complete gap junction channel and also inhibiting the opening of un-docked hemichannels. This dual inhibition allows for the targeted investigation of processes dependent on Cx43 signaling.
Key Applications
-
Inhibition of Gap Junctional Intercellular Communication (GJIC): this compound is used to demonstrate the role of direct astrocyte-astrocyte communication in various processes, such as the propagation of intercellular calcium waves and metabolic cooperation.[4][10]
-
Blocking Hemichannel-Mediated Release: Researchers use this compound to study the release of gliotransmitters like ATP and glutamate from astrocytes through Cx43 hemichannels, which can influence neuronal activity.[7][11]
-
Investigating Astrocyte Contributions to Synaptic Plasticity: By blocking Cx43 channels, the role of astrocytes in modulating synaptic strength and memory formation can be explored.[8]
-
Studying Astrocyte Responses to Stress: this compound helps elucidate the role of Cx43 channels in astrocyte responses to oxidative stress or metabolic insults.[6][9]
Quantitative Data Summary
The following tables summarize quantitative findings from studies using this compound to modulate astrocyte communication.
Table 1: Effect of this compound on Astrocyte Gap Junction and Hemichannel Function
| Experimental Condition | Parameter Measured | Control Value | Value with this compound | Reference |
|---|---|---|---|---|
| H₂O₂ Induced Oxidative Stress | Dye Travel Distance (GJIC) | 125 ± 8 µm | Significantly Reduced | [9] |
| H₂O₂ Induced Oxidative Stress | Ethidium Uptake (Hemichannels) | ~3.4-fold increase | Reduced to ~1.5-fold increase | [9] |
| Basal Activity in Hippocampal Slices | Ethidium Bromide Uptake | N/A | Inhibited uptake | [8] |
| Neuronal Stimulation (10 Hz) | Ethidium Bromide Uptake | Increased | Blocked increase | [8] |
| Basal Activity in Culture | Glutamine Transfer | N/A | Inhibited transfer | [8] |
| Neuronal Stimulation (10 Hz) | Glutamine Transfer | Increased | Blocked increase |[8] |
Table 2: Effect of Neuronal Activity on Astrocyte Coupling
| Culture Condition | Parameter Measured | Value | Reference |
|---|---|---|---|
| Astrocytes Only | Number of Coupled Cells | 11 ± 2 | [10] |
| Astrocyte/Neuron Co-culture | Number of Coupled Cells | 26 ± 4 | [10] |
| Astrocytes Only | Ca²⁺ Wave Propagation Speed | 22 ± 4 µm/s | [10] |
| Astrocyte/Neuron Co-culture | Ca²⁺ Wave Propagation Speed | 28 ± 3 µm/s |[10] |
Experimental Protocols
Detailed methodologies for key experiments involving the application of this compound are provided below.
Protocol 1: Primary Astrocyte Culture
This protocol is adapted from established methods for isolating and culturing primary astrocytes from neonatal mouse cortices.[12][13][14]
Materials:
-
Postnatal day 0-1 mouse pups
-
Papain-based dissociation buffer
-
Astrocyte growth medium (e.g., MEM with 10% FBS, GlutaMAX, Pen/Strep)[12]
-
Poly-D-lysine (PDL) coated culture flasks or dishes
-
Sterile dissection tools, pipettes, and centrifuges
Procedure:
-
Dissection: Euthanize pups according to approved institutional guidelines. Dissect cortices in ice-cold HBSS. Remove meninges carefully.
-
Digestion: Chop tissue and incubate in a papain-based dissociation buffer on a rotating shaker for 15-20 minutes at room temperature.[13][14]
-
Dissociation: Gently triturate the tissue using serological pipettes of decreasing diameter until a single-cell suspension is achieved.[12]
-
Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed astrocyte growth medium, and plate onto PDL-coated flasks. A typical density is 2000-2500 cells/mm².[14]
-
Culture Maintenance: Maintain cultures at 37°C with 5% CO₂. Change the medium every 3-4 days. Astrocytes will form a confluent monolayer. To obtain a pure astrocyte culture, flasks can be shaken to remove microglia and oligodendrocyte precursor cells which are less adherent.
-
Subculture: When cells are 70-80% confluent, they can be subcultured using trypsin/EDTA.[15]
Protocol 2: Scrape-Loading and Dye Transfer (SL/DT) Assay for GJIC
This assay provides a simple and rapid method to assess gap junctional communication in a population of cultured astrocytes.[16] this compound is used as an inhibitor to confirm the role of Cx43.
Procedure:
-
Cell Culture: Grow primary astrocytes to full confluency in 35 mm dishes.
-
Inhibitor Treatment: Pre-incubate the cells with this compound (typically 50-100 µM) or a vehicle control in culture medium for 30-60 minutes. A scrambled peptide (this compound Src) can be used as a negative control.[8]
-
Scraping: Wash the monolayer with PBS. Add a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL) to the dish. Immediately make a single scrape across the monolayer with a scalpel blade.[16]
-
Dye Transfer: Incubate for 2-5 minutes to allow the dye to be taken up by the damaged cells along the scrape line and transfer to adjacent, intact cells via gap junctions.
-
Imaging and Analysis: Wash the cells thoroughly with PBS to remove extracellular dye. Acquire images using a fluorescence microscope. The extent of GJIC is quantified by measuring the area or distance of dye spread perpendicular to the scrape line. A significant reduction in dye spread in this compound-treated cells indicates inhibition of Cx43-mediated GJIC.
Protocol 3: Ethidium Bromide (EtBr) Uptake Assay for Hemichannel Activity
This protocol measures the activity of hemichannels by assessing the uptake of a fluorescent molecule, Ethidium Bromide, which enters the cell through open hemichannels.[8][9]
Materials:
-
Cultured astrocytes or acute brain slices
-
Ethidium Bromide (EtBr, 5 µM)
-
This compound (or other inhibitors like Carbenoxolone)[9]
-
Fluorescence microscope
Procedure:
-
Preparation: Prepare cultured astrocytes or acute hippocampal slices.[8]
-
Baseline Measurement: Image the baseline fluorescence of the cells.
-
Treatment: Add EtBr (5 µM) to the imaging buffer. To study activity-dependent opening, electrical stimulation can be applied to co-cultured neurons or slices (e.g., 10 Hz for 30s).[8]
-
Inhibition: In a parallel experiment, pre-incubate the cells/slices with this compound (100 µM) for 20-30 minutes before adding EtBr.
-
Imaging: Acquire time-lapse images every 1-2 minutes to monitor the increase in intracellular fluorescence as EtBr enters the cells and intercalates with DNA, amplifying its fluorescence.
-
Analysis: Quantify the rate of fluorescence increase in astrocyte cell bodies. A reduced rate of EtBr uptake in the presence of this compound indicates the inhibition of Cx43 hemichannel activity.
Protocol 4: Calcium Wave Imaging
This protocol is used to visualize the propagation of intercellular calcium waves through the astrocytic syncytium and to test the role of Cx43 channels using this compound.
Procedure:
-
Dye Loading: Load cultured astrocytes with a calcium indicator dye (e.g., Fluo-4 AM).
-
Inhibitor Treatment: Incubate a subset of cultures with this compound.
-
Initiation of Wave: Mount the culture on a confocal or fluorescence microscope. Initiate a calcium wave by mechanically stimulating a single astrocyte with a glass micropipette.[10]
-
Imaging: Record the changes in fluorescence over time in the stimulated cell and the surrounding cells.
-
Analysis: Measure the radius or number of cells participating in the propagating wave.[10] Inhibition of wave propagation by this compound demonstrates a reliance on either ATP release through Cx43 hemichannels or the passage of IP₃ through Cx43 gap junctions.
References
- 1. Coupling of Astrocyte Connexins Cx26, Cx30, Cx43 to Oligodendrocyte Cx29, Cx32, Cx47: Implications From Normal and Connexin32 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Approaches to Study Gap Junctional Coupling [frontiersin.org]
- 3. New roles for astrocytes: Gap junction hemichannels have something to communicate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Connexins in Astrocyte Migration [frontiersin.org]
- 5. Gap Junction-Mediated Astrocytic Networks in the Mouse Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+-dependent rapid uncoupling of astrocytes upon brief metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological synaptic activity and recognition memory require astroglial glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gap Junction Intercellular Communication Mediated by Connexin43 in Astrocytes Is Essential for Their Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Dependent Neuronal Control of Gap-Junctional Communication in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astrocyte Gliotransmission in the Regulation of Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuron-astrocyte culture preparation [protocols.io]
- 15. Human Astrocytes (HA) Culture Protocol [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Wound Healing Processes Using Gap 26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gap 26, a connexin mimetic peptide, for the investigation of wound healing processes. This document details the mechanism of action of this compound, its effects on key cell types involved in wound repair, and provides detailed protocols for relevant in vitro assays.
Introduction
Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types, including keratinocytes and fibroblasts. Intercellular communication through gap junctions, composed of connexin proteins, plays a pivotal role in regulating these cellular behaviors. Connexin 43 (Cx43) and Connexin 26 (Cx26) are two key connexins expressed in the skin, and their expression levels are dynamically altered during the wound healing cascade.
This compound is a synthetic peptide that mimics a portion of the first extracellular loop of Cx43. It is known to be a non-specific inhibitor of connexin channels, including both gap junctions and hemichannels. By modulating intercellular communication, this compound provides a valuable tool to dissect the roles of connexin-mediated signaling in wound repair and to explore its potential as a therapeutic agent to promote healing.
Mechanism of Action
This compound functions by binding to the extracellular domains of connexin proteins, thereby disrupting the docking of connexons to form functional gap junction channels and also inhibiting the activity of unpaired hemichannels. This blockage of connexin channels has several downstream effects relevant to wound healing:
-
Inhibition of Gap Junction Intercellular Communication (GJIC): By preventing the exchange of ions and small signaling molecules between adjacent cells, this compound can alter the coordinated cellular responses required for collective cell migration.
-
Blockade of Hemichannel-Mediated ATP Release: Wounding can trigger the opening of connexin hemichannels, leading to the release of ATP into the extracellular environment. This extracellular ATP acts as a "danger signal," activating purinergic receptors on neighboring cells and initiating a signaling cascade that influences cell migration and proliferation. This compound can inhibit this ATP release, thereby modulating the subsequent downstream signaling events.[1][2]
Key Experiments and Data
The following tables summarize quantitative data from in vitro studies investigating the effect of this compound and related connexin-modulating peptides on keratinocyte and fibroblast migration, key processes in wound re-epithelialization and dermal repair.
Table 1: Effect of Connexin Mimetic Peptides on Keratinocyte Migration
| Cell Type | Treatment | Concentration | Assay | Key Finding | Reference |
| Human Epidermal Keratinocytes | Gap26M | Not Specified | Scratch Assay | Significantly increased migration rate | [3] |
| Human Epidermal Keratinocytes | Gap27 (Cx43-specific) | Not Specified | Scratch Assay | Significantly increased migration rate | [3] |
Table 2: Effect of Connexin Mimetic Peptides on Fibroblast Migration
| Cell Type | Treatment | Concentration | Assay | Key Finding | Reference |
| Human Dermal Fibroblasts | Gap26M | Not Specified | Scratch Assay | Significantly increased migration rate | [3] |
| Human Dermal Fibroblasts | Gap27 (Cx43-specific) | Not Specified | Scratch Assay | Significantly increased migration rate | [3] |
Signaling Pathways
This compound-mediated inhibition of connexin channels can influence several signaling pathways crucial for wound healing. The following diagrams illustrate the proposed mechanisms.
Figure 1: this compound Inhibition of ATP Release.
Figure 2: Signaling Cascade in Wound Healing.
Figure 3: Regulation of Cell Migration.
Experimental Protocols
In Vitro Scratch (Wound Healing) Assay
This protocol is designed to assess the effect of this compound on the migration of keratinocytes or fibroblasts in a two-dimensional culture system.
Materials:
-
Human Epidermal Keratinocytes (HEKa) or Human Dermal Fibroblasts (HDFs)
-
Appropriate cell culture medium (e.g., Keratinocyte Growth Medium or Fibroblast Growth Medium)
-
24-well tissue culture plates
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Sterile 200 µL or 1000 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Experimental Workflow:
Figure 4: Scratch Assay Workflow.
Detailed Methodology:
-
Cell Seeding:
-
Seed HEKa or HDFs into 24-well plates at a density that will allow them to reach 90-100% confluence within 24-48 hours. A recommended starting density for HDFs is approximately 5 x 104 cells/cm2.[4]
-
-
Culture to Confluence:
-
Incubate the cells in a humidified incubator at 37°C and 5% CO2 until a confluent monolayer is formed.
-
-
Scratch Creation:
-
Using a sterile 200 µL or 1000 µL pipette tip, create a straight, linear scratch through the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.[4]
-
-
Washing:
-
Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.
-
-
Treatment:
-
Prepare fresh culture medium containing the desired concentrations of this compound. A dose-response experiment is recommended (e.g., 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium with the same solvent used to dissolve this compound).
-
Add the treatment or control medium to the respective wells.
-
-
Imaging (Time 0):
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the plate to ensure the same fields are imaged at later time points.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 24 to 48 hours, or until the scratch in the control wells is nearly closed.
-
-
Final Imaging:
-
At the end of the incubation period, capture images of the same fields that were imaged at time 0.
-
-
Data Analysis:
-
Measure the width or area of the scratch at time 0 and the final time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Final Wound Area) / Initial Wound Area ] x 100
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the intricate role of connexin-mediated intercellular communication in the multifaceted process of wound healing. By inhibiting both gap junctions and hemichannels, this compound allows for the investigation of downstream signaling pathways and the migratory and proliferative behavior of key skin cells. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating connexin activity to promote efficient and effective wound repair. Further investigation into the dose-dependent effects of this compound and its precise impact on intracellular signaling cascades will be crucial for advancing its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-based quantitative scratch wound healing assay demonstrating the role of MAPKAPK-2/3 in fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Connexin 43 Hemichannel-Mediated ATP Release Attenuates Early Inflammation During the Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Connexins in Wound Healing and Repair: Novel Therapeutic Approaches [frontiersin.org]
Application Notes and Protocols for Electrophysiological Recording Techniques with Gap 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a mimetic peptide corresponding to a sequence on the first extracellular loop of Connexin 43 (Cx43), a protein that is a fundamental component of gap junctions and hemichannels.[1] Gap junctions are intercellular channels that allow for direct communication between adjacent cells, while hemichannels provide a conduit between the cytoplasm and the extracellular space.[1] this compound acts as a selective inhibitor of Cx43-containing channels, with a more rapid effect on hemichannels compared to gap junction channels.[1] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of Cx43 in various cellular processes, including neuronal communication, synaptic plasticity, and neuroinflammation.[2][3]
Mechanism of Action
This compound is believed to bind to the extracellular loop of Cx43, leading to a conformational change that results in channel closure.[1] Electrophysiological studies have demonstrated that this compound inhibits Cx43 hemichannel currents within minutes of application, whereas the inhibition of gap junctional communication occurs over a longer time course, typically around 30 minutes.[1] This differential timing allows for the specific investigation of hemichannel function.
Electrophysiological Recording Techniques
This compound is compatible with a variety of electrophysiological recording techniques used to study neuronal and cellular activity. The choice of technique will depend on the specific research question.
-
Whole-Cell Patch Clamp: This is the most common technique used to study the effects of this compound on single-cell electrophysiology.[4] It allows for the recording of membrane potential (current-clamp) and ionic currents (voltage-clamp). In current-clamp mode, changes in neuronal firing properties, such as action potential frequency and resting membrane potential, can be assessed. In voltage-clamp mode, the inhibition of hemichannel currents can be directly measured.
-
Brain Slice Electrophysiology: This technique allows for the study of this compound effects in a more intact neural circuit.[5] Acute brain slices maintain the local synaptic connections, enabling the investigation of this compound's role in synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[6][7]
-
In Vivo Electrophysiology: While technically more challenging, in vivo recordings can provide insights into the effects of this compound on neuronal activity in the context of a living organism.[8][9] This can be particularly relevant for studying the behavioral consequences of blocking Cx43 channels.
Application Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-10 mM. For example, for a 1 mM stock solution of this compound (MW: 1550.79 g/mol ), dissolve 1.55 mg in 1 mL of water.[10]
-
Solubility: Ensure the peptide is fully dissolved by gentle vortexing. If solubility issues arise, sonication can be used sparingly.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11]
Application of this compound in Electrophysiological Recordings
The following is a general protocol for applying this compound during whole-cell patch-clamp recordings in acute brain slices. This can be adapted for other preparations.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from the animal of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.[12]
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.[5]
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[13]
-
Baseline Recording: Establish a stable whole-cell recording from a neuron of interest and record baseline electrophysiological activity (e.g., resting membrane potential, spontaneous postsynaptic currents, or evoked responses) for at least 5-10 minutes.
-
This compound Application: Prepare the final working concentration of this compound by diluting the stock solution in the recording aCSF. A common working concentration range is 100-300 µM.[11] Switch the perfusion to the aCSF containing this compound.
-
Data Acquisition: Continuously record the electrophysiological parameters during this compound application. The onset of hemichannel inhibition is typically observed within 5 minutes, while effects on gap junctions may take 30 minutes or longer to manifest.[1]
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF and continue recording.
Expected Effects and Quantitative Data
The application of this compound is expected to produce a range of effects on electrophysiological properties, primarily through the inhibition of Cx43 hemichannels and gap junctions. The following tables summarize some of the quantitative data reported in the literature.
| Parameter | Cell Type/Preparation | This compound Concentration | Observed Effect | Reference |
| Hemichannel Current | HeLa cells expressing Cx43 | 250 µM | Progressive decrease in charge transfer (Qm) with a time constant of 148 s, reaching ~35% of control. | [14] |
| IC50 for Hemichannel Inhibition | HeLa cells expressing Cx43 | ~81 µM | Concentration-dependent inhibition of hemichannel unitary currents. | [14] |
| Gap Junction Conductance | HeLa cell pairs expressing Cx43 | Not specified | Inhibition of electrical coupling after 30 minutes of exposure. | [1] |
| Rhythmic Contractile Activity | Rabbit superior mesenteric arteries | IC50 = 28.4 ± 3.4 µM | Dose-dependent reduction in rhythmic responses. | [11] |
| Synaptic Plasticity Markers (SYN and GAP-43) | Rat hippocampus (in vivo, post-ischemia) | Not specified | Decreased expression of synaptophysin (SYN) and growth-associated protein-43 (GAP-43). | [3] |
| Cognitive Function | Aged mice (post-surgery) | Not specified | Improved cognitive score in the Morris water maze test. | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
The primary mechanism of this compound is the direct blockade of Cx43 channels. However, this can have downstream consequences on various intracellular signaling pathways. For instance, Cx43 can interact with and influence the activity of signaling molecules such as those in the ERK/MAPK pathway.[16] The C-terminal domain of Cx43 is a hub for protein-protein interactions, and its blockade can impact cell migration and gene expression.[17][18]
Experimental Workflow for Investigating this compound Effects on Synaptic Plasticity
A common experimental design to investigate the role of Cx43 in synaptic plasticity involves inducing and recording long-term potentiation (LTP) before and after the application of this compound.
Experimental Workflow for Studying Gap Junction Coupling
To specifically assess the effect of this compound on gap junctional communication, a paired-cell recording configuration is often employed.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexins in neurons and glia: targets for intervention in disease and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synaptic Plasticity After Focal Cerebral Ischemia Was Attenuated by Gap26 but Enhanced by GAP-134 [frontiersin.org]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. steinair.com [steinair.com]
- 6. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. protocols.io [protocols.io]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of connexin 43 hemichannels improves postoperative cognitive function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Connexin 43-mediated neurovascular interactions regulate neurogenesis in the adult brain subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Connexin 43 controls the multipolar phase of neuronal migration to the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gap26 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with experiments involving Gap26, a mimetic peptide inhibitor of Connexin 43 (Cx43).
Frequently Asked Questions (FAQs)
Q1: What is Gap26 and what is its primary mechanism of action?
Gap26 is a synthetic peptide that mimics a specific sequence on the first extracellular loop of Connexin 43 (Cx43). Its primary mechanism of action is to block Cx43 channels. It is important to note that Gap26 exhibits a differential effect on Cx43 hemichannels versus gap junction channels. It tends to inhibit hemichannels more rapidly (within minutes) than fully formed gap junction channels (requiring 30 minutes or longer).[1][2] This is a critical consideration for experimental design and data interpretation.
Q2: What is the optimal concentration and incubation time for Gap26?
The optimal concentration and incubation time for Gap26 are highly dependent on the cell type, the specific process being investigated (hemichannel vs. gap junction inhibition), and the experimental endpoint. Based on published data, a concentration range of 100-300 µM is often used.[3] For inhibiting hemichannel-mediated events like ATP release, shorter incubation times (e.g., 5-30 minutes) may be sufficient.[1][4] To block intercellular communication through gap junctions, longer incubation times (30 minutes to several hours) are typically required.[1][2][5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: Is Gap26 cytotoxic?
While Gap26 is generally used as a specific inhibitor, high concentrations or prolonged exposure may have off-target effects or induce cytotoxicity in some cell types.[6][7] It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the potential cytotoxic effects of Gap26 at the concentrations and incubation times used in your experiments.
Q4: Can Gap26 affect signaling pathways other than direct channel blocking?
Yes, by blocking Cx43 channels, Gap26 can indirectly influence various downstream signaling pathways that are regulated by gap junctional intercellular communication (GJIC) or hemichannel activity. For example, it can modulate pathways related to oxidative stress and apoptosis, such as the ASK1-JNK/p38 signaling pathway.[8]
Q5: How should I prepare and store Gap26?
Gap26 is typically supplied as a lyophilized powder. It is soluble in water or PBS.[9] For stock solutions, it is recommended to reconstitute in sterile water or buffer at a concentration higher than the final working concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Problem 1: No observable inhibition of gap junctional intercellular communication (GJIC).
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Gap26 inhibits fully formed gap junctions more slowly than hemichannels.[1][2] Extend the incubation time to at least 30-60 minutes, or even longer for dense cultures. A time-course experiment is recommended. |
| Suboptimal Gap26 Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 50 µM to 300 µM) to determine the optimal concentration for your system. |
| Low Cx43 Expression | Confirm that your cell line expresses sufficient levels of Connexin 43. This can be checked by Western blot or immunofluorescence. |
| Peptide Degradation | Ensure the Gap26 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | The method used to assess GJIC may not be sensitive enough. Consider using a different assay, such as scrape-loading dye transfer, microinjection, or measuring calcium wave propagation.[10][11][12] |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Confluency | The density of the cell culture can significantly impact gap junction formation and function. Standardize the cell seeding density and ensure consistent confluency at the time of the experiment. |
| Peptide Activity | Prepare fresh aliquots of Gap26 from a new stock to rule out degradation of the peptide. |
| Inconsistent Incubation Conditions | Ensure that temperature, CO2 levels, and media conditions are consistent across all experiments. |
| Variability in Assay Performance | For assays like scrape-loading, the size and depth of the scrape can introduce variability. Standardize the technique as much as possible. |
Problem 3: Observing unexpected cellular effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, Gap26 may have off-target effects.[7] Use the lowest effective concentration determined from your dose-response studies. Consider using a scrambled peptide control to determine if the observed effects are specific to the Gap26 sequence. |
| Cytotoxicity | As mentioned in the FAQs, Gap26 can be cytotoxic at high concentrations. Perform a cell viability assay to ensure the observed effects are not due to cell death.[6] |
| Inhibition of Hemichannels vs. Gap Junctions | The observed effect might be due to the inhibition of hemichannels rather than gap junctions. Design experiments to differentiate between these two possibilities, for example, by using shorter incubation times to preferentially block hemichannels.[1][4] |
Quantitative Data Summary
The following table summarizes key quantitative data for Gap26 from various studies. Note that these values are context-dependent and should be used as a guide for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | ~28.4 µM | Rabbit superior mesenteric arteries (rhythmic contractions) | [3][9] |
| IC50 | ~81 µM | HeLa cells expressing Cx43 (hemichannel currents) | [2] |
| Effective Concentration | 100-300 µM | Rabbit superior mesenteric arteries | [3] |
| Effective Concentration | 150 µM | RLE-6TN cells (rat alveolar type II epithelial cells) | [8] |
| Effective Concentration | 0.25 mg/mL | RBE4, SV-ARBEC, and ECV304 cell lines | [3] |
| Incubation Time (Hemichannel Inhibition) | < 5 minutes | HeLa cells expressing Cx43 | [1] |
| Incubation Time (Gap Junction Inhibition) | ≥ 30 minutes | HeLa cells expressing Cx43 | [1] |
| Incubation Time (ATP Release Inhibition) | 30 minutes | RBE4, SV-ARBEC, and ECV304 cell lines | [3] |
Experimental Protocols
Scrape-Loading Dye Transfer Assay to Assess Gap Junctional Intercellular Communication (GJIC)
This protocol is adapted from established methods to assess the effect of Gap26 on GJIC.[10][11][13]
Materials:
-
Cells cultured to confluency on coverslips or in multi-well plates
-
Gap26 peptide
-
Fluorescent dye solution: Lucifer Yellow (e.g., 0.5-1% w/v) and a higher molecular weight dye that cannot pass through gap junctions, such as Rhodamine Dextran (e.g., 0.5% w/v), in PBS.
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Pre-treatment with Gap26: Incubate confluent cell monolayers with the desired concentration of Gap26 (or vehicle control) for the appropriate duration (e.g., 30-60 minutes) at 37°C.
-
Rinse: Gently wash the cells three times with pre-warmed HBSS to remove the culture medium.
-
Scrape-Loading: Remove the HBSS and add a small volume of the fluorescent dye solution to the cells. Immediately make a single, clean scrape across the cell monolayer with a sterile scalpel blade or a needle tip.
-
Dye Loading: Allow the dye to enter the scraped cells for a short period (e.g., 1-3 minutes) at room temperature.
-
Rinse: Quickly and gently wash the cells three times with pre-warmed HBSS to remove the extracellular dye.
-
Dye Transfer Incubation: Add back the original culture medium (containing Gap26 or vehicle) and incubate for a period to allow for dye transfer to adjacent cells (e.g., 5-10 minutes) at 37°C.
-
Fixation: Wash the cells three times with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope.
-
Analysis: Capture images of the scraped area. Quantify GJIC by measuring the distance of Lucifer Yellow transfer from the scrape line or by counting the number of cell rows that have taken up the dye. Rhodamine Dextran should remain only in the initially scraped cells. A reduction in the extent of Lucifer Yellow transfer in Gap26-treated cells compared to the control indicates inhibition of GJIC.
Visualizations
Signaling Pathway of Connexin 43 Regulation
Caption: Regulation of Connexin 43 and points of Gap26 inhibition.
Experimental Workflow for Troubleshooting Gap26 Experiments
Caption: A logical workflow for troubleshooting common issues in Gap26 experiments.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
- 6. Gap Junction Enhancer Potentiates Cytotoxicity of Cisplatin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The action of mimetic peptides on connexins protects fibroblasts from the negative effects of ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gap 26 | Gap Channel Blockers: R&D Systems [rndsystems.com]
- 10. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 11. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Gap 26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gap 26, a mimetic peptide inhibitor of Connexin 43 (Cx43). The following troubleshooting guides and FAQs will help you identify and mitigate potential off-target or misinterpreted effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide that mimics a sequence in the first extracellular loop of Connexin 43 (Cx43).[1][2] Its primary and most rapid effect is the inhibition of Cx43 hemichannels (un-apposed channels) by binding to this extracellular loop.[3] This action can occur within minutes (<5 min).[3] Inhibition of fully formed gap junction channels (intercellular communication) occurs over a longer time frame (typically 30 minutes or more) as the peptide diffuses into the intercellular space and disrupts the docking of connexons.[3][4][5]
Q2: Is this compound specific to Connexin 43?
A2: this compound is designed for specificity towards Cx43.[6] However, connexin isoforms share some sequence homology in their extracellular loops. While it is widely used as a selective Cx43 inhibitor, its potential effects on other connexins (e.g., Cx26, Cx40) should not be entirely dismissed without empirical validation in your specific experimental system.[7][8] Its effects on pannexin channels, which are structurally related to connexins, are generally considered to be minimal, but specific blockers like probenecid can be used as controls to rule out pannexin involvement.[9][10]
Q3: Can this compound have effects unrelated to channel blocking?
A3: Yes, it's possible. Connexins, including Cx43, are known to have functions independent of their channel-forming roles, such as interacting with signaling molecules and affecting gene expression.[11][12] Therefore, inhibiting Cx43 with this compound could potentially lead to downstream effects that are not directly caused by the cessation of molecular passage through the channel pore. For example, studies have shown that blocking Cx43 with this compound can modulate pathways like ASK1-JNK/p38 and reduce reactive oxygen species (ROS) production.[13]
Q4: What are the key differences between inhibiting hemichannels and gap junctions with this compound?
A4: The key differences are kinetics and cellular location.
-
Hemichannel Inhibition: Occurs rapidly (<5 minutes) at the non-junctional plasma membrane. This blocks the release of molecules like ATP and glutamate from the cell into the extracellular space.[3][6]
-
Gap Junction Inhibition: Occurs more slowly (≥30 minutes) at the junctional plaques between adjacent cells. This blocks direct cell-to-cell communication of ions and small molecules.[3] This temporal difference is a critical factor in experimental design and data interpretation.
Troubleshooting Guide
Q5: I applied this compound and saw a cellular response in under 10 minutes. Is this an off-target effect if I'm studying gap junction communication?
A5: This is likely not an off-target effect, but rather the expected primary effect of this compound on Cx43 hemichannels.[3] The rapid response is characteristic of hemichannel inhibition, which blocks paracrine signaling (e.g., ATP release). If your goal is to study gap junctional intercellular communication (GJIC), you should design your experiment with endpoints measured at 30 minutes or later and confirm the inhibition of dye transfer between cells.
Q6: My results with this compound are inconsistent. What could be the cause?
A6: Inconsistency can arise from several factors:
-
Peptide Stability: Ensure the peptide is properly stored (typically at -20°C or -80°C) and dissolved in a suitable, fresh solvent like DMSO or water as recommended by the supplier.[1]
-
Cell Confluency: The formation of gap junctions is highly dependent on cell density. Experiments should be performed on confluent cell monolayers to maximize the presence of gap junctions.[4]
-
Dose and Incubation Time: The optimal concentration and time can vary significantly between cell types. A dose-response curve and a time-course experiment are essential to determine the ideal parameters for your system.
Q7: How can I be certain that the observed effect is due to specific inhibition of Cx43 and not an artifact?
A7: Implementing proper controls is critical. The following experiments are recommended to validate the specificity of this compound's action:
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as this compound but in a randomized sequence. This control should not elicit the same biological effect.
-
Cx43-Deficient Cells: If available, use a cell line that does not express Cx43 (knockout or knockdown). This compound should have no effect in these cells if its action is truly on-target.
-
Rescue Experiment: In Cx43-deficient cells, transiently re-express Cx43. The sensitivity to this compound should be restored.
-
Alternative Inhibitors: Use other well-characterized gap junction inhibitors (e.g., carbenoxolone, mefloquine) to see if they replicate the effect.[14] Note that these may have their own off-target profiles.
Data Presentation: Recommended Experimental Parameters
The optimal parameters for this compound are highly dependent on the cell type and experimental question. The following table provides starting points for optimization.
| Parameter | Target: Hemichannels | Target: Gap Junctions | Rationale & Reference |
| Concentration Range | 50 - 200 µM | 100 - 300 µM | Dose-dependently reduces responses.[2] Effective concentrations can vary. |
| Incubation Time | < 5 - 15 minutes | ≥ 30 minutes | Reflects the rapid action on hemichannels versus the slower diffusion required to disrupt gap junctions.[3] |
| Primary Assay | Dye Uptake (e.g., Ethidium) or ATP Release Assay | Dye Transfer (e.g., Scrape Loading, FRAP) or Electrophysiology | Assesses release/uptake from/to extracellular space vs. direct cell-to-cell transfer.[3][14] |
| Key Controls | Scrambled Peptide, Cx43-null cells, Pannexin-1 inhibitor (e.g., probenecid) | Scrambled Peptide, Cx43-null cells, Untreated confluent cells | Controls for peptide specificity, target dependency, and baseline communication. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Gap Junction Inhibition
This protocol uses a scrape-loading dye transfer assay to determine the effective concentration (IC50) and optimal incubation time of this compound.
-
Cell Plating: Plate cells (e.g., HeLa cells expressing Cx43) in a 24-well plate and grow to 100% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in sterile water). Create a series of dilutions in pre-warmed culture media to achieve final concentrations ranging from 0 µM (vehicle control) to 500 µM.
-
Incubation: Aspirate the old media from the cells and add the media containing the different this compound concentrations. For a time-course experiment, use the determined optimal concentration and incubate for different durations (e.g., 5, 15, 30, 60, 120 minutes). For dose-response, incubate all concentrations for a fixed time (e.g., 60 minutes).
-
Scrape Loading: Add a fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL) to the media. Using a sterile scalpel blade or pipette tip, make a sharp, straight scratch across the cell monolayer.
-
Dye Incubation: Incubate for 5-10 minutes to allow the dye to enter the scratched cells.
-
Washing: Gently wash the monolayer three times with PBS to remove extracellular dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line.
-
Analysis: Quantify the distance the dye has traveled from the edge of the scrape line into the adjacent, intact cells. A reduction in this distance compared to the vehicle control indicates inhibition of gap junctional communication. Plot the dye transfer distance against the this compound concentration to determine the IC50.
Protocol 2: Hemichannel Activity Assay (Ethidium Bromide Uptake)
This protocol measures hemichannel opening by assessing the uptake of a fluorescent dye from the extracellular medium.
-
Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to 70-80% confluency.
-
Solution Preparation: Prepare a low-calcium solution to induce hemichannel opening. Also prepare a similar solution containing this compound at the desired concentration (e.g., 150 µM) and a scrambled peptide control.
-
Baseline Measurement: Replace the culture medium with a physiological buffer containing Ethidium Bromide (EtdBr, 5 µM) and measure the baseline fluorescence for 5 minutes using a confocal microscope with time-lapse imaging.
-
Inhibition: Perfuse the cells with the same buffer containing this compound or the scrambled peptide. Continue imaging for 10-15 minutes to observe the inhibitory effect on basal activity.
-
Activation & Inhibition: To measure inhibition of activated channels, first replace the physiological buffer with the low-calcium solution containing EtdBr to open hemichannels. After 5 minutes, perfuse with the low-calcium solution that also contains this compound.
-
Analysis: Measure the rate of increase in nuclear fluorescence (EtdBr fluoresces brightly upon intercalating with DNA). A slower rate of fluorescence increase in the presence of this compound compared to the control indicates hemichannel inhibition.
Visualizations
Caption: Mechanism of this compound action on Cx43 hemichannels and gap junctions.
Caption: Experimental workflow for validating this compound effects.
Caption: Decision tree for interpreting the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mito-egfp-probe.com [mito-egfp-probe.com]
- 7. Gap junction permeability: selectivity for anionic and cationic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell coupling mediated by connexin 26 selectively contributes to reduced adhesivity and increased migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Connexons and pannexons: newcomers in neurophysiology [frontiersin.org]
- 11. Gap junction- and hemichannel-independent actions of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Content Screening Identifies New Inhibitors of Connexin 43 Gap Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gap 26 Incubation for Complete Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gap 26, a connexin mimetic peptide, for complete channel blockade. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block connexin channels?
This compound is a synthetic peptide that mimics a specific sequence on the first extracellular loop of Connexin 43 (Cx43), the most widespread connexin protein.[1] It functions by binding to the extracellular domains of connexin hemichannels, leading to their closure.[2] While its primary and most rapid effect is on hemichannels, longer incubation times allow it to inhibit the fully formed gap junction channels as well.[1]
Q2: What is the optimal incubation time for complete blockade of gap junctions with this compound?
The optimal incubation time for achieving complete gap junction blockade can vary depending on the cell type and experimental conditions. However, a general guideline is an incubation period of 30 minutes or longer .[2] It is crucial to understand that this compound acts more rapidly on hemichannels, with inhibition observed in as little as 2-3 minutes.[2]
Q3: What is the difference in incubation time for blocking hemichannels versus gap junctions?
This compound exhibits a biphasic mechanism of action. It rapidly blocks connexin hemichannels, typically within less than 5 minutes of application.[1] In contrast, the inhibition of intercellular communication through gap junctions is a slower process, generally requiring 30 minutes or more of incubation.[1][2]
Q4: What are the typical working concentrations for this compound?
The effective concentration of this compound can range from 10 µM to 300 µM, depending on the cell type and the desired level of inhibition.[3] For attenuating rhythmic contractile activity in rabbit arterial smooth muscle, an IC50 of 28.4 µM has been reported.[1] In HeLa cells expressing Cx43, the IC50 for hemichannel inhibition was found to be approximately 81 µM.[4]
Q5: Is the effect of this compound reversible?
Yes, the inhibitory effect of this compound on connexin channels is generally considered reversible upon washout of the peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no blockade of gap junction communication | Insufficient Incubation Time: 30 minutes may not be enough for all cell types or dense cultures. | Increase the incubation time to 60 minutes or longer and assess blockade at multiple time points. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal concentration for your experimental setup. Start with a range of 100-300 µM.[3] | |
| Peptide Degradation: Improper storage or handling of the this compound peptide can lead to loss of activity. | Store the peptide at -20°C as recommended and prepare fresh working solutions for each experiment. | |
| Low Connexin Expression: The target cells may have low endogenous expression of Cx43. | Verify Cx43 expression levels using Western blot or immunofluorescence. Consider using a cell line known to express high levels of Cx43 or a transient transfection system. | |
| High background in dye uptake assays | Cell Membrane Damage: The dye may be entering cells through damaged membranes rather than hemichannels. | Ensure gentle cell handling and use a viability stain (e.g., propidium iodide) to exclude dead cells from the analysis. |
| Non-specific Dye Permeation: Some dyes may have a low level of membrane permeability. | Use a well-validated, membrane-impermeable dye such as Lucifer yellow or calcein. | |
| Presence of other channels: Other channels, like pannexins, could contribute to dye uptake. | Consider using specific pannexin channel blockers in control experiments to assess their contribution. | |
| Variability in electrophysiological recordings | Seal Instability: The gigaohm seal may be unstable, leading to noisy recordings. | Ensure the patch pipette is properly fire-polished and the recording solution is free of particulates. Apply light positive pressure when approaching the cell.[5] |
| Voltage-clamp errors: The voltage clamp may not be adequately controlling the membrane potential. | Use an amplifier with appropriate series resistance compensation and monitor the voltage clamp quality throughout the experiment. | |
| Run-down of channel activity: Channel activity may decrease over the course of a long recording. | Monitor channel activity over time in control conditions to establish a baseline. Keep recording times as short as is feasible. |
Quantitative Data Summary
Table 1: IC50 Values for this compound Inhibition
| Cell Type/Tissue | Target | IC50 | Reference |
| Rabbit Arterial Smooth Muscle | Rhythmic Contractile Activity | 28.4 µM | [1] |
| HeLa cells expressing Cx43 | Hemichannel Currents | ~81 µM | [4] |
Table 2: Time Course of this compound Inhibition
| Channel Type | Cell Type | Incubation Time for Inhibition | Method | Reference |
| Hemichannels | HeLa cells expressing Cx43 | < 5 minutes | Electrophysiology | [1] |
| Gap Junctions | HeLa cells expressing Cx43 | ≥ 30 minutes | Electrophysiology | [1] |
| Hemichannels | HeLa cells expressing Cx43 | Time constant (τ) = 148 seconds | Electrophysiology | [4] |
Experimental Protocols
Protocol 1: Dye Uptake Assay for Hemichannel Blockade
This protocol assesses the ability of this compound to block hemichannel-mediated uptake of a fluorescent dye.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound peptide
-
Membrane-impermeable fluorescent dye (e.g., 5,6-carboxyfluorescein, Lucifer yellow, or calcein)
-
Divalent cation-free solution (DCFS) to induce hemichannel opening
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and culture until they reach the desired confluency.
-
Pre-incubation with this compound:
-
Prepare a working solution of this compound in serum-free medium or an appropriate buffer at the desired concentration (e.g., 100-300 µM).
-
Incubate the cells with the this compound solution for the desired time (e.g., 5, 15, or 30 minutes) at 37°C. Include a vehicle control (medium or buffer without this compound).
-
-
Induction of Hemichannel Opening and Dye Loading:
-
Prepare a dye-loading solution by dissolving the fluorescent dye in DCFS. The final dye concentration will depend on the specific dye being used.
-
Remove the this compound/vehicle solution and wash the cells once with PBS.
-
Add the dye-loading solution to the cells and incubate for 5-15 minutes at 37°C. This step should be performed in the continued presence of this compound or vehicle for consistency.
-
-
Washing:
-
Remove the dye-loading solution and wash the cells three times with PBS to remove extracellular dye.
-
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set.
-
Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells. A significant reduction in fluorescence indicates blockade of hemichannel-mediated dye uptake.
-
Protocol 2: Electrophysiological Assessment of Gap Junctional Conductance
This protocol uses dual whole-cell patch-clamp to directly measure the electrical coupling between pairs of cells.
Materials:
-
Patch-clamp setup with a dual-headstage amplifier
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
Cell culture of interest with coupled cells
-
This compound peptide
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Selection: Identify a pair of adjacent, healthy-looking cells for recording.
-
Obtaining Dual Whole-Cell Configuration:
-
Approach each cell of the pair with a separate patch pipette and establish a gigaohm seal on both cells.
-
Rupture the patch of membrane under each pipette to achieve the whole-cell configuration.
-
-
Measurement of Junctional Conductance (gj):
-
Clamp both cells at the same holding potential (e.g., -60 mV).
-
Apply a voltage step (e.g., 10 mV) to one cell (the "driver" cell) while keeping the other cell (the "follower" cell) at the holding potential.
-
Measure the current that flows into the follower cell (the junctional current, Ij).
-
Calculate the junctional conductance using the formula: gj = Ij / (Vdriver - Vfollower).
-
-
Application of this compound:
-
After obtaining a stable baseline measurement of gj, perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Continuously monitor the junctional conductance over time (e.g., for at least 30-60 minutes).
-
-
Data Analysis:
-
Plot the junctional conductance as a function of time.
-
Determine the time required for this compound to induce a significant reduction in gj and the extent of the blockade.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 2. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of mimetic peptides on connexins protects fibroblasts from the negative effects of ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
Addressing cellular toxicity issues with high concentrations of Gap 26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cellular toxicity issues when working with high concentrations of Gap 26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic mimetic peptide that corresponds to a specific sequence in the first extracellular loop of Connexin 43 (Cx43).[1] Cx43 is a protein that forms gap junctions and hemichannels, which are crucial for direct cell-to-cell communication and interaction with the extracellular environment.[2][3][4] this compound is designed to competitively inhibit the function of Cx43-containing channels.[1]
The primary and most rapid effect of this compound is the inhibition of Cx43 hemichannels, which can occur within minutes of application.[1] The inhibition of gap junctional intercellular communication (GJIC) is a secondary effect that typically occurs after a longer exposure time, around 30 minutes or more.[1] This is thought to happen as this compound binds to hemichannels that then move to and incorporate into the gap junction plaque.
Q2: Is this compound cytotoxic?
The available scientific literature does not contain extensive data on the cytotoxicity of this compound, particularly at high concentrations. Many studies have utilized this compound to inhibit Cx43 function without reporting significant cytotoxic effects at the concentrations used for their experiments. However, the absence of evidence is not evidence of absence. As with any experimental reagent, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: What are the potential signs of this compound-induced cellular toxicity?
If high concentrations of this compound are causing cellular toxicity, you might observe the following:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to untreated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased cell death: Evidence of apoptosis or necrosis, which can be assessed using specific assays.
-
Altered cellular metabolism: Changes in metabolic activity, which can be measured by assays such as the MTT assay.
-
Compromised membrane integrity: Leakage of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium.
Q4: What are the potential off-target effects of this compound at high concentrations?
While this compound is designed to be specific for Cx43, high concentrations may lead to off-target effects. Some studies have suggested that connexin mimetic peptides could potentially interact with other proteins, such as pannexins, although this is not universally observed and may be cell-type dependent.[3] It is also possible that prolonged or high-concentration exposure could disrupt intracellular signaling pathways that are indirectly regulated by Cx43 function.[3] For example, Gap26 has been shown to inhibit the activation of the ASK1-JNK/p38 signaling pathway.[5]
Troubleshooting Guide: High Concentrations of this compound
This guide provides a systematic approach to identifying and mitigating potential cellular toxicity when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell viability or unexpected cell death after this compound treatment. | The concentration of this compound may be too high for the specific cell type or experimental duration. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. See the Experimental Protocols section below for detailed methods on assessing cytotoxicity (e.g., MTT or LDH assay). |
| Inconsistent or unexpected experimental results. | Potential off-target effects of high this compound concentrations or disruption of normal cellular processes. | 1. Lower the concentration of this compound to the minimum effective dose required for Cx43 inhibition. 2. Reduce the incubation time with this compound. 3. Include appropriate controls, such as a scrambled peptide control, to ensure the observed effects are specific to this compound's action on Cx43. |
| Difficulty dissolving this compound at high concentrations. | This compound is a peptide and may have limited solubility in certain solvents. | Refer to the manufacturer's instructions for the recommended solvent. Peptides are often dissolved in sterile, nuclease-free water or a buffer such as PBS. Sonication may aid in dissolution. |
| No observable effect of this compound on Cx43 function. | The concentration of this compound may be too low, or the peptide may have degraded. | 1. Increase the concentration of this compound in a stepwise manner. 2. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). 3. Confirm the presence and expression of Cx43 in your cell line. |
Quantitative Data Summary
As there is limited publicly available data on the cytotoxicity of this compound, it is essential for researchers to generate this data for their specific experimental system. The following table provides a template for summarizing the results of dose-response cytotoxicity assays.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| [e.g., HeLa] | MTT | 24 | [To be determined] | [e.g., Observe for morphological changes] |
| [e.g., Primary Astrocytes] | LDH | 48 | [To be determined] | [e.g., Compare with scrambled peptide control] |
| [Your Cell Line] | [Your Assay] | [Your Time] | [To be determined] | [Your Notes] |
Experimental Protocols
1. Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Materials:
-
This compound peptide
-
Scrambled control peptide (recommended)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 1 µM to 200 µM. Also, prepare a dilution series for a scrambled control peptide.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the scrambled peptide. Include wells with medium only (no cells) as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value (the concentration at which cell viability is reduced by 50%).
-
2. Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
This compound peptide
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well cell culture plates
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the solvent used to dissolve this compound.
-
Medium background: Medium only.
-
-
Treat the cells with the different concentrations of this compound and the controls for the desired incubation period.
-
Following the manufacturer's instructions for the LDH assay kit, transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature for the recommended time (typically 30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions, using the absorbance values from the spontaneous and maximum release controls.
-
Visualizations
Caption: Mechanism of this compound action on Connexin 43 channels.
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficacy and specificity of Gap 26 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and specific use of Gap 26, a mimetic peptide inhibitor of Connexin 43 (Cx43). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reliability and reproducibility of your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during this compound treatment.
Q1: Why am I observing low or no efficacy of this compound in my experiment?
A1: Several factors can contribute to reduced this compound efficacy. Consider the following:
-
Peptide Concentration: The effective concentration of this compound is cell-type dependent. Ensure you are using a concentration appropriate for your model system. Refer to the data summary table below for reported effective concentrations.
-
Incubation Time: this compound exhibits different kinetics for inhibiting hemichannels versus gap junctions. Inhibition of hemichannels can be observed within minutes, whereas inhibition of gap junctional intercellular communication (GJIC) may require longer incubation times (e.g., 30 minutes or more).
-
Peptide Stability: Peptides can degrade in cell culture media. Prepare fresh solutions of this compound and consider the duration of your experiment. For long-term experiments, replenishing the media with fresh this compound may be necessary.
-
Cell Confluency: The density of your cell culture can influence the accessibility of this compound to gap junctions. Experiments should be performed on consistently confluent monolayers.
-
Target Expression: Confirm that your cells express Connexin 43, the target of this compound.
Q2: I am observing significant cytotoxicity or cell death after this compound treatment. What can I do?
A2: Cytotoxicity can be a concern with any experimental treatment. Here are some troubleshooting steps:
-
Titrate the Concentration: The optimal concentration of this compound should be effective at inhibiting Cx43 without inducing significant cell death. Perform a dose-response experiment to determine the therapeutic window for your specific cell line.
-
Assess Purity of this compound: Impurities in the peptide synthesis can contribute to cytotoxicity. Ensure you are using a high-purity (>95%) this compound peptide.
-
Use a Scrambled Peptide Control: A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control. This will help differentiate the specific effects of Cx43 inhibition from non-specific effects of peptide treatment.
-
Perform a Viability Assay: Use a reliable cell viability assay (e.g., MTT, Calcein-AM/EthD-1) to quantify cytotoxicity at different concentrations of this compound and its scrambled control.
Q3: How can I be sure that the effects I am observing are specific to this compound's inhibition of Connexin 43?
A3: Ensuring specificity is crucial for interpreting your results. Here are some key validation strategies:
-
Scrambled Peptide Control: As mentioned above, a scrambled peptide is an essential negative control. An inert scrambled peptide should not produce the same effects as this compound.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a form of Cx43 that is resistant to this compound, or by using molecular tools like siRNA to knock down Cx43 and observe if the phenotype mimics this compound treatment.
-
Orthogonal Inhibition: Use other, structurally unrelated Cx43 inhibitors to see if they phenocopy the effects of this compound.
-
Evaluate Off-Target Effects: While specific off-target effects of this compound are not extensively documented, consider that peptides can sometimes have unintended interactions. Evaluate key cellular signaling pathways that are known to be sensitive to peptide-based drugs.
Q4: What is the difference between this compound's effect on hemichannels and gap junctions?
A4: this compound acts on both hemichannels (unapposed connexons on the cell surface) and gap junctions (channels connecting adjacent cells), but with different kinetics.
-
Hemichannels: this compound can inhibit hemichannel activity relatively quickly, often within minutes of application. This is thought to be due to the direct accessibility of the peptide to the extracellular loops of the connexin proteins.
-
Gap Junctions: Inhibition of gap junctional intercellular communication (GJIC) typically takes longer, often 30 minutes or more. This is because the peptide needs to diffuse into the narrow space between cells to access the docking sites of the connexons that form the gap junction channels.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Treatment
| Parameter | Cell Line/System | Value | Reference |
| Effective Concentration | RBE4, SV-ARBEC, ECV304 | 0.25 mg/mL | [1] |
| Rabbit superior mesenteric arteries | IC50 = 28.4 ± 3.4 µM | [1] | |
| RLE-6TN cells | 150 µM | [2] | |
| Cytotoxicity (CC50) | Not extensively reported for this compound | Varies by cell line and assay | General guidance |
| Peptide Stability | Cell Culture Media (e.g., DMEM) | Half-life can vary | General peptide stability |
| Inhibition Kinetics | Hemichannels | < 5 minutes | |
| Gap Junctions | > 30 minutes |
Experimental Protocols
Protocol 1: Assessment of Gap Junctional Intercellular Communication (GJIC) using Dye Transfer Assay
Objective: To qualitatively and quantitatively assess the effect of this compound on the transfer of a fluorescent dye between adjacent cells.
Materials:
-
This compound peptide
-
Scrambled control peptide
-
Calcein-AM (cell-permeant, green fluorescent dye)
-
DiI or DiD (lipophilic membrane dye, red fluorescent)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Seed cells to form a confluent monolayer.
-
Donor and Acceptor Cell Labeling:
-
Donor cells: Incubate a subset of cells with Calcein-AM according to the manufacturer's protocol.
-
Acceptor cells: Incubate another subset of cells with DiI or DiD according to the manufacturer's protocol.
-
-
Co-culture:
-
Detach and mix the donor and acceptor cells.
-
Plate the mixed cell suspension onto new culture dishes.
-
-
Treatment:
-
Treat the co-cultured cells with the desired concentration of this compound, scrambled peptide, or vehicle control.
-
-
Incubation: Incubate the cells for a sufficient period to allow for gap junction formation and dye transfer (e.g., 2-4 hours).
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells and quantify the number of acceptor cells (red) that have received the dye from donor cells (appearing yellow/orange).
-
Flow Cytometry: Quantify the percentage of double-positive (Calcein and DiI/DiD) cells.
-
Protocol 2: Assessment of Hemichannel Activity using Dye Uptake Assay
Objective: To measure the effect of this compound on the uptake of a membrane-impermeant dye through hemichannels.
Materials:
-
This compound peptide
-
Scrambled control peptide
-
Ethidium bromide or Propidium Iodide (membrane-impermeant fluorescent dyes)
-
Cell culture medium (normal and low-calcium)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a multi-well plate.
-
Induction of Hemichannel Opening:
-
Replace the normal culture medium with a low-calcium medium to induce the opening of hemichannels.
-
-
Treatment:
-
Add the desired concentration of this compound, scrambled peptide, or vehicle control to the cells.
-
-
Dye Addition: Add the membrane-impermeant dye (e.g., ethidium bromide) to the medium.
-
Time-Lapse Imaging/Reading:
-
Immediately begin acquiring images or reading the fluorescence intensity over time.
-
-
Analysis:
-
Quantify the rate of increase in intracellular fluorescence, which corresponds to the rate of dye uptake through open hemichannels. A decrease in the rate of uptake in this compound-treated cells compared to controls indicates inhibition of hemichannel activity.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound peptide
-
Scrambled control peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and the scrambled peptide. Include a vehicle-only control.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) for this compound.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on Connexin 43.
Caption: General experimental workflow for this compound treatment.
Caption: this compound-mediated inhibition of an angiogenesis signaling pathway.
References
Technical Support Center: Understanding and Troubleshooting Gap 26 Efficacy in Hemichannel Inhibition
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Gap 26 to inhibit hemichannel currents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a synthetic mimetic peptide derived from a sequence in the first extracellular loop of Connexin 43 (Cx43).[1][2] Its mechanism of action is based on its ability to bind to the extracellular domain of connexin hemichannels, leading to their closure and the inhibition of intercellular communication.[3][4] While it also inhibits gap junction channels, its effect on hemichannels is typically more rapid, occurring within minutes of application.[4][5]
Q2: Why is the inhibition of hemichannels by this compound sometimes less effective than expected?
The efficacy of this compound can be influenced by a variety of factors, leading to inconsistent results. These factors can be broadly categorized as issues related to the peptide itself, experimental conditions, and the biological system under investigation. Our troubleshooting guide below provides a detailed breakdown of these potential issues and how to address them.
Q3: Is this compound specific to Cx43 hemichannels?
While this compound is designed based on a sequence from Cx43, it has been reported to inhibit hemichannels formed by other connexin isoforms, as the extracellular loop sequences can be conserved across different connexins.[6] However, its potency can vary significantly between different connexin types. Furthermore, some studies have suggested potential off-target effects on other channels, such as pannexin 1 (Panx1) channels, although this remains a point of debate in the scientific community.[7]
Q4: What is the typical concentration range and incubation time for effective this compound inhibition?
The optimal concentration and incubation time for this compound are highly dependent on the cell type, the specific connexin isoform being targeted, and the experimental assay being used. Generally, concentrations in the micromolar range are used. For instance, an IC50 of approximately 81 µM has been reported for the inhibition of Cx43 hemichannels in HeLa cells with an exposure time of about 2.5 minutes.[8] For complete inhibition of electrical coupling via gap junctions, longer incubation times of 30 minutes or more are often required.[3][5] It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide: Ineffective Hemichannel Current Inhibition by this compound
This guide is designed to help you identify and resolve common issues that may lead to the ineffective inhibition of hemichannel currents by this compound.
Problem 1: Suboptimal Peptide Handling and Stability
The integrity and activity of the this compound peptide are paramount for successful experiments.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Use high-quality, sterile, and nuclease-free water or an appropriate buffer for reconstitution. |
| Improper Solubilization | Follow the manufacturer's instructions for solubilization. If the peptide is difficult to dissolve, gentle vortexing or sonication may be necessary. Ensure the final concentration is accurate. |
| Peptide Aggregation | Visually inspect the reconstituted solution for any precipitates. If aggregation is suspected, the solution can be briefly sonicated. Consider the use of carrier proteins like BSA in your experimental buffer, if compatible with your assay. |
Problem 2: Experimental Design and Conditions
The context in which this compound is used can significantly impact its performance.
| Potential Cause | Recommended Solution |
| Inadequate Concentration | The effective concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration for your cell type and connexin isoform. |
| Insufficient Incubation Time | The kinetics of inhibition can differ. While hemichannel inhibition is generally rapid, ensure a sufficient pre-incubation period. A time-course experiment is recommended. |
| Cell Type and Connexin Expression Levels | The type and density of connexin or pannexin channels on the cell surface can influence the required concentration of this compound. Characterize the expression profile of your cells. |
| Presence of Other Channels | Your cells may express other channels that contribute to the measured currents and are not blocked by this compound. Use other, more specific blockers to dissect the contribution of different channel types. |
| Incorrect Experimental Buffer | Ensure the pH and ionic composition of your extracellular solution are appropriate for maintaining hemichannel activity and this compound stability. |
Problem 3: Specificity and Off-Target Effects
Understanding the specificity of this compound is crucial for interpreting your results.
| Potential Cause | Recommended Solution |
| Non-specific Binding | To confirm the specificity of the observed inhibition, use a scrambled version of the this compound peptide as a negative control. The scrambled peptide should have the same amino acid composition but a different sequence and should not inhibit the hemichannel currents.[8] |
| Effects on Pannexin Channels | Be aware of the possibility that this compound might affect pannexin channels in your system.[7] Consider using a more specific pannexin blocker, such as probenecid, in parallel experiments to differentiate between connexin and pannexin channel activities. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory effects of this compound and other relevant blockers.
Table 1: IC50 Values for Hemichannel Blockers
| Blocker | Target Hemichannel | Cell Type | IC50 | Reference |
| This compound | Cx43 | HeLa | ~81 µM | [8] |
| Gap 27 | Cx43 | HeLa | ~161 µM | [8] |
| Carbenoxolone | Various Connexins | Various | 5-50 µM |
Note: IC50 values can vary significantly depending on the experimental conditions.
Experimental Protocols
Protocol 1: Dye Uptake Assay for Hemichannel Activity
This protocol provides a general framework for assessing hemichannel activity using a fluorescent dye.
-
Cell Preparation: Plate cells in a 96-well plate or on coverslips and allow them to reach the desired confluency.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound (or other inhibitors) for the desired amount of time (e.g., 5-30 minutes) at 37°C. Include a vehicle control and a scrambled peptide control.
-
Dye Loading: Add a fluorescent dye that is permeable to open hemichannels (e.g., ethidium bromide, Lucifer Yellow, or calcein) to the extracellular solution.
-
Incubation: Incubate the cells with the dye for a specific period (e.g., 5-15 minutes).
-
Washing: Wash the cells multiple times with a dye-free buffer to remove extracellular dye.
-
Quantification: Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Analysis: Compare the fluorescence intensity of the inhibitor-treated cells to the control cells to determine the extent of hemichannel inhibition.
Protocol 2: Electrophysiological Recording of Hemichannel Currents
This protocol outlines the basic steps for measuring hemichannel currents using patch-clamp electrophysiology.
-
Cell Preparation: Prepare single cells suitable for patch-clamping.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit hemichannel currents. This typically involves stepping the membrane potential to positive values where hemichannels are more likely to open.
-
Baseline Recording: Record baseline hemichannel currents in the absence of any inhibitor.
-
Application of Inhibitor: Perfuse the cell with a solution containing this compound at the desired concentration.
-
Recording of Inhibited Currents: Record the hemichannel currents in the presence of this compound.
-
Washout: If the inhibition is reversible, perfuse the cell with a this compound-free solution to observe the recovery of the currents.
-
Data Analysis: Analyze the current amplitudes before, during, and after the application of this compound to quantify the degree of inhibition.
Visualizations
Caption: A typical experimental workflow for assessing this compound-mediated hemichannel inhibition.
Caption: A troubleshooting decision tree for ineffective this compound inhibition.
Caption: Simplified mechanism of this compound action on a connexin hemichannel.
References
- 1. Pharmacological “cross-inhibition” of connexin hemichannels and swelling activated anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Gap26 Concentration for Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gap26, a connexin 43 (Cx43) mimetic peptide, in various experimental settings. Below you will find troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to assist in optimizing Gap26 concentration for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is Gap26 and what is its primary mechanism of action?
A1: Gap26 is a synthetic peptide that corresponds to a specific sequence (residues 63-75) on the first extracellular loop of Connexin 43 (Cx43), a protein crucial for forming gap junctions and hemichannels.[1] Its primary mechanism of action is to block Cx43 channels. It is thought to have a more immediate inhibitory effect on hemichannels, with the inhibition of gap junction channels occurring after a longer exposure time (typically 30 minutes or more).[2]
Q2: What is the difference between inhibiting hemichannels and gap junctions with Gap26?
A2: Hemichannels are the precursors to gap junctions and can exist as independent channels in the plasma membrane, allowing for communication between the cell's interior and the extracellular environment. Gap junctions are formed when two hemichannels from adjacent cells dock together, creating a direct channel for intercellular communication. Gap26 can inhibit hemichannel currents within minutes of application, while the inhibition of electrical coupling through gap junctions takes longer, generally around 30 minutes.[2]
Q3: How should I prepare and store Gap26?
A3: Gap26 is a peptide and should be handled with care to maintain its stability. It is soluble in water up to 2 mg/ml and can also be dissolved in DMSO.[3] For long-term storage, it is recommended to store the peptide in powder form at -20°C. Once dissolved, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of Gap26?
A4: While Gap26 is designed to be a specific inhibitor of Cx43, the possibility of off-target effects should always be considered, as with any pharmacological inhibitor. Some studies have noted that the specific actions of mimetic peptides like Gap26 are not yet fully understood, and questions regarding their stability and potential adverse effects remain.[4] Researchers should include appropriate controls in their experiments to monitor for potential off-target effects.
Troubleshooting Guide
Q1: I am not observing any inhibition of gap junction communication after applying Gap26. What could be the issue?
A1: Several factors could contribute to a lack of observable inhibition:
-
Insufficient Incubation Time: Inhibition of fully formed gap junctions can take longer than hemichannel inhibition, often requiring at least 30 minutes of incubation.[2]
-
Suboptimal Concentration: The effective concentration of Gap26 can vary significantly between cell types. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Confluency: The density of your cell culture can influence the formation and accessibility of gap junctions. Experiments should be performed on consistently confluent monolayers.
-
Peptide Stability: Ensure that the Gap26 peptide has been stored correctly and that the working solution is freshly prepared. Peptides can degrade over time, especially if not stored properly.
Q2: I am seeing high levels of cell death after treating my cells with Gap26. What should I do?
A2: High levels of cytotoxicity are not a commonly reported effect of Gap26 at typical working concentrations. However, if you observe this, consider the following:
-
Concentration Too High: You may be using a concentration that is toxic to your specific cell type. Try reducing the concentration and performing a viability assay (e.g., MTT or Trypan Blue exclusion) to determine a non-toxic working range.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve Gap26, ensure that the final concentration of the solvent in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.1-0.5%).
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Q3: My results with Gap26 are inconsistent between experiments. How can I improve reproducibility?
A3: To improve the reproducibility of your experiments, it is crucial to standardize your experimental conditions:
-
Consistent Cell Culture Conditions: Use cells of a similar passage number, maintain consistent seeding densities, and ensure the confluency of the cell monolayer is the same for each experiment.
-
Standardized Reagent Preparation: Prepare fresh working solutions of Gap26 for each experiment from a properly stored stock solution.
-
Controlled Incubation Times: Use a precise and consistent incubation time for all your experiments.
-
Appropriate Controls: Always include both positive and negative controls in your experimental design.
Quantitative Data Summary: Gap26 Concentration in Various Cell Types
The following table summarizes the concentrations of Gap26 used in various cell types as reported in the literature. This information can serve as a starting point for optimizing the concentration for your specific experimental needs.
| Cell Type/Tissue | Concentration | Incubation Time | Observed Effect |
| RBE4, SV-ARBEC, ECV304 | 0.25 mg/mL | 30 min | Reduction in wave size and abolishment of InsP3-triggered ATP response.[1] |
| Rabbit Superior Mesenteric Arteries | 100-300 µM (IC50 = 28.4 µM) | Not specified | Dose-dependent reduction of rhythmic responses.[1] |
| HeLa cells expressing Cx43 | Not specified | 30 min | Inhibition of electrical coupling in cell pairs.[2] |
| HeLa cells expressing Cx43 | Not specified | < 5 min | Inhibition of hemichannel currents.[2] |
| RLE-6TN cells | 150 µM | Not specified | Weakened GJ-mediated intercellular communication and decreased ROS production.[5] |
Detailed Experimental Protocols
Protocol 1: Preparation and Application of Gap26 to Cell Culture
Materials:
-
Gap26 peptide powder
-
Sterile, nuclease-free water or DMSO
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
Procedure:
-
Reconstitution of Gap26:
-
Briefly centrifuge the vial of Gap26 powder to ensure the contents are at the bottom.
-
Reconstitute the peptide in sterile water or DMSO to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of Gap26 (MW: 1550.79 g/mol ), dissolve 1.55 mg in 1 mL of solvent.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution (if frozen) and dilute it to the desired final concentration in pre-warmed complete cell culture medium.
-
For example, to prepare a 100 µM working solution from a 1 mM stock, dilute the stock solution 1:10 in the culture medium.
-
-
Application to Cells:
-
Aspirate the existing medium from your cultured cells.
-
Add the freshly prepared medium containing the desired concentration of Gap26 to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes for gap junction inhibition) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream experiments, such as assessing gap junctional intercellular communication (see Protocol 2), protein expression analysis, or functional assays.
-
Protocol 2: Assessing Gap Junctional Intercellular Communication (GJIC) using Dye Transfer Assay
Materials:
-
Calcein-AM (donor cell dye)
-
DiI or DiD (acceptor cell dye)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cells cultured to confluency
-
Fluorescence microscope or flow cytometer
Procedure:
-
Labeling of Donor and Acceptor Cells:
-
Prepare two separate populations of your cells.
-
Donor cells: Incubate one population with Calcein-AM (e.g., 1-5 µM) in serum-free medium for 30 minutes at 37°C.
-
Acceptor cells: Incubate the second population with a membrane-labeling dye such as DiI or DiD (e.g., 1-5 µM) in serum-free medium for 30 minutes at 37°C.
-
-
Washing and Co-culturing:
-
After incubation, wash both cell populations three times with warm PBS to remove excess dye.
-
Trypsinize and resuspend both cell populations in complete medium.
-
Mix the donor and acceptor cells at a 1:1 ratio and plate them together to allow for cell-to-cell contact and gap junction formation.
-
-
Gap26 Treatment:
-
Allow the co-cultured cells to adhere and form junctions (this may take a few hours).
-
Treat the cells with the desired concentration of Gap26 as described in Protocol 1 for the desired incubation time.
-
-
Analysis of Dye Transfer:
-
After treatment, visualize the cells using a fluorescence microscope. Donor cells will be green (Calcein), and acceptor cells will be red (DiI/DiD).
-
The transfer of the green Calcein dye from donor to acceptor cells (which will then appear both red and green) is indicative of functional GJIC.
-
Quantify the percentage of acceptor cells that have taken up the dye using image analysis software or flow cytometry. A reduction in dye transfer in Gap26-treated cells compared to untreated controls indicates inhibition of GJIC.
-
Visual Guides
Below are diagrams to help visualize the experimental workflow, the signaling pathway affected by Gap26, and a troubleshooting guide.
Caption: A general workflow for experiments involving Gap26 treatment of cultured cells.
Caption: Gap26 inhibits Cx43, which can attenuate the amplification of ROS signaling through the ASK1-JNK/p38 pathway, thereby reducing apoptosis.[4][5]
Caption: A logical decision tree to troubleshoot common issues encountered during experiments with Gap26.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 5. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Gap 26 peptide in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Gap 26 peptide in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its primary function?
This compound is a synthetic 13-amino acid peptide (VCYDKSFPISHVR) that mimics a sequence on the first extracellular loop of Connexin 43 (Cx43).[1][2][3][4] Its primary function is to block Cx43 hemichannels and, with a slight delay, gap junction channels.[5][6] This allows researchers to study the roles of these channels in intercellular communication, ATP release, and calcium signaling in various physiological and pathological processes.
Q2: What are the main causes of this compound degradation in experimental setups?
The primary causes of this compound degradation are:
-
Proteolytic Cleavage: Enzymes present in biological samples, particularly in serum-containing cell culture media, can rapidly break down the peptide bonds of this compound.[7][8]
-
Oxidation: The cysteine residue in the this compound sequence is susceptible to oxidation, which can alter its structure and function.
-
pH Instability: Peptides can be sensitive to pH, with studies on a similar Cx43 mimetic peptide showing increased degradation under basic conditions.[9]
-
Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can lead to peptide aggregation and degradation.[10][11]
Q3: How should I properly store and handle this compound peptide to ensure its stability?
To maintain the integrity of this compound, follow these storage and handling guidelines:
-
Long-term Storage: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in sterile, nuclease-free water or a buffer recommended by the supplier. For hydrophobic peptides, a small amount of DMSO may be used for initial solubilization, followed by dilution in the aqueous buffer.
-
Working Aliquots: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of the reconstituted peptide solution and store them at -20°C or -80°C.
-
Solutions: Once in solution, peptides are less stable. It is recommended to use freshly prepared solutions for experiments. If short-term storage of a solution is necessary, keep it at 4°C for no longer than a week.
Q4: Can I use this compound in cell culture media containing serum?
Yes, but with caution. Serum contains proteases that can rapidly degrade the peptide.[7] The half-life of a similar connexin mimetic peptide was found to be less than 5 minutes in rat serum.[1][12] Therefore, it is highly recommended to:
-
Use a protease inhibitor cocktail in your cell culture medium.[13]
-
Consider reducing the serum concentration if your experimental design allows.
-
Replenish the this compound-containing medium periodically, especially for long-term experiments. One study changed the medium with fresh Gap26 every 24 hours.[14]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in My Experiment
This is a common issue that can often be traced back to peptide degradation.
Troubleshooting Steps:
-
Verify Peptide Integrity:
-
Action: If possible, assess the integrity of your this compound stock solution using HPLC or mass spectrometry.
-
Rationale: This will confirm if the peptide has degraded during storage or reconstitution. A study on a similar Cx43 mimetic peptide provides a detailed HPLC protocol for this purpose.[9]
-
-
Optimize Experimental Conditions:
-
Action: Include a protease inhibitor cocktail in your experimental buffer or cell culture medium, especially if it contains serum.[13][15][16]
-
Rationale: Proteases are a major cause of peptide degradation. A broad-spectrum protease inhibitor cocktail can significantly improve the stability of this compound.
-
-
Review Handling Procedures:
-
Action: Ensure you are following proper storage and handling procedures, including avoiding repeated freeze-thaw cycles by using aliquots.
-
Rationale: Improper handling is a frequent source of peptide instability.
-
-
Consider Peptide Concentration and Incubation Time:
-
Action: The effective concentration and incubation time can vary between cell types and experimental setups. Refer to the literature for typical concentrations used in similar experiments (e.g., 100-300 µM).[4] The inhibitory effect on hemichannels can be observed within minutes, while blocking gap junctions may take longer (e.g., 30 minutes or more).[5][6]
-
Logical Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Suspected Oxidation of this compound
The presence of a cysteine residue makes this compound susceptible to oxidation.
Troubleshooting Steps:
-
Use Oxygen-Free Solvents:
-
Action: When preparing stock solutions, use buffers that have been degassed to remove dissolved oxygen.
-
Rationale: This minimizes the initial oxidation of the cysteine residue.
-
-
Add a Reducing Agent (with caution):
-
Action: For some applications, a small amount of a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be included in the buffer to maintain the reduced state of the cysteine.
-
Rationale: These agents can prevent or reverse disulfide bond formation. However, their compatibility with your specific experimental system must be verified as they can interfere with certain assays.
-
Issue 3: Peptide Aggregation or Precipitation
Troubleshooting Steps:
-
Ensure Proper Solubilization:
-
Action: Follow the manufacturer's instructions for dissolving the peptide. If the peptide is difficult to dissolve in aqueous solutions, consider using a small amount of an organic solvent like DMSO for the initial stock, followed by dilution in your experimental buffer.
-
Rationale: Incomplete solubilization can lead to aggregation.
-
-
Control pH:
-
Action: Maintain the pH of your stock solution and experimental buffers within a stable range, as pH changes can affect peptide solubility and stability.
-
Rationale: Extreme pH values can promote aggregation.
-
Quantitative Data Summary
Table 1: Stability of a Connexin43 Mimetic Peptide in Different Sera
| Serum Type | Half-life | Observation | Reference |
| Rat Serum | < 5 minutes | Complete degradation | [1][12] |
| Human Serum | ~10 hours | Complete degradation | [1] |
Table 2: Efficacy of Protease Inhibitor Cocktail
| Condition | Protein Degradation | Observation | Reference |
| Porcine Dermis Extract | Significant | IGF-1 concentration reduced to ~22% | [15] |
| Porcine Dermis Extract + Protease Inhibitor Cocktail | Completely Blocked | IGF-1 concentration maintained at ~104% | [15] |
| Human Skin Extract + Protease Inhibitor Cocktail | Completely Blocked | IGF-1 concentration maintained at ~99% | [15] |
Note: While this data is for IGF-1, it demonstrates the high efficacy of protease inhibitor cocktails in preventing peptide degradation in biological samples.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol is adapted from a method developed for a similar Cx43 mimetic peptide and can be used to assess the integrity of your this compound stock.[9]
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
HPLC System and Column:
-
Use a reverse-phase C18 column.
-
Set the column temperature to 30°C.
-
Set the detection wavelength to 214 nm.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow rate: 1 mL/min.
-
-
Sample Preparation:
-
Dilute your this compound stock solution to a suitable concentration (e.g., 100 µg/mL) in Mobile Phase A.
-
Inject a known volume (e.g., 20 µL) onto the column.
-
-
Data Analysis:
-
A single, sharp peak at a specific retention time should be observed for the intact peptide. The appearance of additional peaks or a decrease in the main peak area over time indicates degradation.
-
Experimental Workflow for HPLC-based Stability Assessment
Caption: Workflow for assessing this compound stability using RP-HPLC.
Protocol 2: General Use of this compound in Cell Culture
-
Prepare Stock Solution: Reconstitute lyophilized this compound in sterile water or DMSO to a high concentration (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration (e.g., 100-300 µM) in your cell culture medium.
-
Add Protease Inhibitors: If using serum-containing medium, add a broad-spectrum protease inhibitor cocktail to the medium at the manufacturer's recommended concentration.[13]
-
Incubate with Cells: Replace the existing cell culture medium with the medium containing this compound and protease inhibitors.
-
Duration of Treatment: The incubation time will depend on your experimental goals. For inhibiting hemichannels, shorter incubation times (e.g., 5-30 minutes) may be sufficient.[5] For blocking gap junctions, longer incubation times (e.g., 30 minutes to several hours) may be necessary.[5][7] For long-term experiments (>24 hours), consider replacing the medium with fresh this compound and inhibitors every 24 hours.[14]
-
Include Controls: Always include appropriate controls in your experiment, such as a vehicle control (the solvent used to dissolve this compound) and a scrambled peptide control if available.
Signaling Pathway
Connexin 43 Signaling and Inhibition by this compound
Caption: this compound blocks Connexin 43 hemichannels, preventing gap junction formation.
References
- 1. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The action of mimetic peptides on connexins protects fibroblasts from the negative effects of ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glisa.umich.edu [glisa.umich.edu]
- 11. Impact of Freeze–Thaw Cycles on the Long-Term Performance of Concrete Pavement and Related Improvement Measures: A Review [mdpi.com]
- 12. Frontiers | Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using protease inhibitors to improve protein stability in the presence of skin: A case study on the stability of insulin like growth factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversibility of Gap 26 Inhibition and Washout Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Gap 26, a mimetic peptide inhibitor of connexin 43 (Cx43) hemichannels and gap junctions. The focus is on the reversibility of its inhibitory effects and the proper execution of washout procedures to restore normal cellular communication.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of Cx43 by this compound reversible?
A1: Yes, the inhibitory effects of this compound on both Cx43 hemichannels and gap junctions are reversible upon removal of the peptide from the experimental medium.[1][2][3]
Q2: How does this compound inhibit Cx43 channels?
A2: this compound is a mimetic peptide that corresponds to a sequence in the first extracellular loop of Cx43. It is believed to bind to the extracellular domains of Cx43, leading to the closure of hemichannels and, subsequently, the disruption of gap junctional intercellular communication (GJIC).
Q3: What is the expected timeframe for the reversal of this compound inhibition after washout?
A3: Recovery of gap junctional communication typically begins within 10 minutes of washing out the this compound peptide.[1][3][4] Complete reversal of the inhibitory effects is generally observed within 20 to 40 minutes.[1][3][4]
Q4: Can this compound be used for long-term inhibition studies?
A4: While this compound is effective for acute inhibition, its long-term effects and potential for off-target effects with prolonged exposure should be carefully considered and empirically determined for the specific cell type and experimental conditions.
Q5: Are there any known off-target effects of this compound?
A5: this compound is designed to be specific for Cx43. However, as with any peptide-based inhibitor, the potential for non-specific interactions exists, especially at high concentrations or with prolonged incubation times. It is recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reversal of inhibition after washout. | 1. Insufficient washing: Residual this compound peptide remains in the culture. 2. Washout duration is too short: The time allowed for the peptide to dissociate is not enough. 3. Cell health is compromised: Prolonged exposure to this compound or harsh washing steps may have damaged the cells. | 1. Increase the number of washes (e.g., from 3 to 5) and the volume of the washing buffer. 2. Extend the post-washout incubation period to at least 40 minutes, or perform a time-course experiment to determine the optimal recovery time for your cell type. 3. Assess cell viability using a method like Trypan Blue exclusion after the washout procedure. Optimize the washing steps to be gentler (e.g., pre-warmed buffer, gentle aspiration). |
| High variability in recovery between experiments. | 1. Inconsistent washout procedure: Variations in the number of washes, volume, or timing. 2. Differences in cell confluence or health: The state of the cells can affect their response to both inhibition and recovery. | 1. Standardize the washout protocol across all experiments. 2. Ensure consistent cell seeding density and monitor cell health and confluence prior to starting the experiment. |
| Loss of cells during the washout procedure. | 1. Adherent cells are detaching: The washing steps are too vigorous. | 1. Use a gentle stream of pre-warmed buffer when washing. 2. Aspirate the medium from the side of the culture dish to avoid disturbing the cell monolayer. |
| No inhibition by this compound observed initially. | 1. Incorrect peptide concentration: The concentration of this compound is too low to be effective. 2. Peptide degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type. 2. Prepare fresh this compound stock solutions and store them appropriately as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for Reversing this compound Inhibition
This protocol provides a general guideline for washing out this compound from cultured cells to restore Cx43 function.
Materials:
-
Cells treated with this compound
-
Pre-warmed, sterile phosphate-buffered saline (PBS) or appropriate serum-free culture medium
-
Pre-warmed, complete culture medium
Procedure:
-
Carefully aspirate the medium containing this compound from the cell culture vessel.
-
Gently add a sufficient volume of pre-warmed PBS or serum-free medium to wash the cell monolayer. For a 6-well plate, use at least 2 mL per well.
-
Gently swirl the vessel to ensure the entire surface is washed.
-
Aspirate the wash buffer.
-
Repeat the wash steps (2-4) for a total of 3 to 5 washes.
-
After the final wash, add pre-warmed complete culture medium to the cells.
-
Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO2) for a recovery period of 20-40 minutes before proceeding with downstream assays.
Protocol 2: Assessing Recovery of Gap Junctional Intercellular Communication (GJIC) using Dye Transfer Assay (Scrape Loading)
This assay is used to qualitatively and quantitatively assess the functional recovery of gap junctions after this compound washout.
Materials:
-
Cells (post-Gap 26 treatment and washout)
-
Lucifer Yellow dye solution (e.g., 1 mg/mL in PBS)
-
Rhodamine Dextran solution (e.g., 1 mg/mL in PBS, as a negative control for gap junction passage)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to confluence in a multi-well plate.
-
Treat cells with this compound for the desired duration.
-
Perform the washout procedure as described in Protocol 1.
-
After the recovery period, aspirate the medium and briefly rinse the cells with PBS.
-
Add a solution containing both Lucifer Yellow and Rhodamine Dextran to the cells.
-
Using a sterile scalpel blade or pipette tip, make a scrape across the cell monolayer.
-
Incubate for 5-10 minutes to allow dye transfer.
-
Wash the cells three times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Observe the cells under a fluorescence microscope.
-
Analysis: Cells along the scrape line will take up both dyes. Functional gap junctions will allow the transfer of Lucifer Yellow to adjacent, unscraped cells, while Rhodamine Dextran will remain in the initially loaded cells. The extent of Lucifer Yellow transfer can be quantified by measuring the distance of dye spread from the scrape line. Compare the results from this compound-treated and washed-out cells to control (untreated) cells.
Data Summary
| Parameter | Value | Reference |
| Time to initiate recovery after washout | ~10 minutes | [1][3][4] |
| Time to complete recovery after washout | 20 - 40 minutes | [1][3][4] |
Visualizations
References
- 1. Connexin mimetic peptides reversibly inhibit Ca(2+) signaling through gap junctions in airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. [PDF] Connexin mimetic peptides reversibly inhibit Ca(2+) signaling through gap junctions in airway cells. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the Inhibitory Effect of Gap 26 on Connexin 43: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the inhibitory effect of Gap 26 on connexin 43 (Cx43) gap junctions and hemichannels. This document outlines experimental protocols, presents comparative data on this compound and alternative inhibitors, and illustrates key mechanisms and workflows.
Connexin 43, a ubiquitous protein, is a critical component of gap junctions and hemichannels, facilitating intercellular communication and signaling. The mimetic peptide this compound is a widely used inhibitor for studying the roles of Cx43 in various physiological and pathological processes. Validating its inhibitory efficacy and understanding its performance relative to other inhibitors is crucial for robust experimental design and data interpretation.
Comparative Analysis of Connexin 43 Inhibitors
The inhibitory potency of this compound and other commonly used Cx43 inhibitors can vary depending on the experimental system and assay. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several inhibitors, providing a quantitative comparison of their efficacy.
| Inhibitor | Target | Assay Type | Cell Type | IC50 |
| This compound | Cx43 Hemichannels | Electrophysiology (Unitary Currents) | HeLa-Cx43 | ~81 µM |
| Gap 27 | Cx43 Hemichannels | Electrophysiology (Unitary Currents) | HeLa-Cx43 | ~161 µM |
| Carbenoxolone | Cx43 Gap Junctions | Dye Transfer | Normal Human Lung Fibroblasts | Not specified, but dose-dependent inhibition observed |
| Mefloquine | Cx43 Gap Junctions | Dye Transfer | HEK293F | >10 µM (weak inhibition) |
| 2-APB | Cx43 Gap Junctions | Electrophysiology | N2A cells | ~18 µM |
Experimental Protocols for Validating Cx43 Inhibition
Several well-established methods can be employed to quantify the inhibitory effect of this compound on Cx43 function. Below are detailed protocols for three common assays.
Scrape Loading/Dye Transfer Assay
This technique provides a simple and rapid assessment of gap junctional intercellular communication (GJIC) in a cell population.[1][2][3]
Principle: A fluorescent dye, such as Lucifer Yellow, which is permeable to gap junctions but not the cell membrane, is introduced into a few cells in a monolayer by a mechanical scrape. The extent of dye transfer to neighboring cells is a measure of GJIC.
Protocol:
-
Cell Culture: Plate cells expressing Cx43 to form a confluent monolayer in a petri dish or multi-well plate.
-
Inhibitor Incubation: Treat the cells with the desired concentration of this compound or other inhibitors for the appropriate duration. Include a vehicle-only control.
-
Washing: Gently wash the cell monolayer twice with phosphate-buffered saline (PBS) containing Ca2+ and Mg2+.
-
Dye Loading: Add a solution of 0.05% (w/v) Lucifer Yellow in PBS (without Ca2+ and Mg2+) to the cells.
-
Scraping: Immediately make several parallel scrapes across the cell monolayer with a sharp surgical scalpel or a needle.
-
Incubation: Incubate the cells with the dye solution for 2-5 minutes at room temperature to allow dye uptake by the scraped cells and subsequent transfer to adjacent cells.
-
Washing: Remove the dye solution and wash the cells thoroughly with PBS containing Ca2+ and Mg2+ to remove extracellular dye.
-
Imaging: Immediately visualize and capture fluorescent images of the scrapes using an epifluorescence microscope.
-
Quantification: Measure the area or distance of dye transfer from the scrape line. A reduction in the dye transfer area in inhibitor-treated cells compared to the control indicates inhibition of GJIC.
Parachute Assay
The parachute assay is a modification of dye transfer assays that allows for the assessment of GJIC between two distinct cell populations.[4][5][6]
Principle: "Donor" cells are pre-loaded with a gap junction-permeable fluorescent dye and then seeded onto a monolayer of unlabeled "acceptor" cells. The transfer of the dye from donor to acceptor cells is quantified.
Protocol:
-
Cell Preparation:
-
Acceptor Cells: Plate acceptor cells (expressing Cx43) to form a confluent monolayer.
-
Donor Cells: In a separate dish, label donor cells (also expressing Cx43) by incubating them with a cell-permeant fluorescent dye that becomes membrane-impermeant after hydrolysis (e.g., Calcein-AM) and a membrane-bound dye to identify them (e.g., DiI).
-
-
Inhibitor Treatment: Treat the acceptor cell monolayer with this compound or other inhibitors.
-
Co-culture: Detach the labeled donor cells and "parachute" them onto the inhibitor-treated acceptor cell monolayer at a low density.
-
Incubation: Co-culture the cells for a defined period (e.g., 2-4 hours) to allow for gap junction formation and dye transfer.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Quantification: Count the number of acceptor cells surrounding a donor cell that have received the fluorescent dye. A decrease in the number of positive acceptor cells in the presence of the inhibitor indicates a reduction in GJIC.
Dual Whole-Cell Patch Clamp
This electrophysiological technique provides the most direct and quantitative measurement of gap junctional conductance (Gj) between a pair of coupled cells.[7][8][9]
Principle: Two adjacent cells are simultaneously patched with microelectrodes. A voltage step is applied to one cell (the "driver" cell), and the resulting current flowing through the gap junctions into the second cell (the "reporter" cell) is measured.
Protocol:
-
Cell Preparation: Plate cells expressing Cx43 at a density that allows for the formation of cell pairs.
-
Inhibitor Application: The inhibitor can be included in the bath solution to assess its effect on existing gap junctions or in the patch pipette solution to study its intracellular effects.
-
Patching: Using a micromanipulator, establish a whole-cell patch-clamp configuration on two adjacent cells.
-
Voltage Protocol: Clamp both cells at the same holding potential (e.g., -40 mV). Apply a series of voltage steps or ramps to the driver cell.
-
Current Measurement: Record the junctional current (Ij) in the reporter cell.
-
Conductance Calculation: Calculate the gap junctional conductance using Ohm's law (Gj = Ij / (Vdriver - Vreporter)).
-
Analysis: Compare the gap junctional conductance before and after the application of this compound. A decrease in conductance signifies inhibition.
Mechanism and Workflow Visualizations
To further clarify the processes involved in validating this compound's inhibitory effect, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and a comparison of signaling pathways affected by different inhibitors.
Caption: Mechanism of this compound inhibition on a Cx43 hemichannel.
Caption: Experimental workflow for validating Cx43 inhibition.
Caption: Comparison of signaling pathways affected by different Cx43 inhibitors.
References
- 1. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Functional Assay to Assess Connexin43 Mediated Cell-to-Cell Communication of Second Messengers in Cultured Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Gap 26 and Carbenoxolone in the Inhibition of Connexin-Mediated Communication
In the realm of cellular communication research, the precise modulation of gap junctions and their constituent proteins, connexins, is paramount for elucidating their roles in physiological and pathological processes. Among the pharmacological tools employed for this purpose, the connexin-mimetic peptide Gap 26 and the glycyrrhetinic acid derivative carbenoxolone are frequently utilized. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and experimental applications, supported by available data and detailed protocols for researchers, scientists, and drug development professionals.
At a Glance: Quantitative Efficacy
| Inhibitor | Target | Assay Type | Cell Type/System | Reported IC50 / Effective Concentration | Citation |
| This compound | Cx43 Hemichannels | Electrophysiology | HeLa cells expressing Cx43 | ~81 µM | |
| This compound | Cx43-mediated responses | Contraction Assay | Rabbit superior mesenteric arteries | 28.4 ± 3.4 µM | |
| Carbenoxolone | Gap Junctions (primarily Cx43) | Dye Transfer Assay | Bovine aortic endothelial cells | Dose-dependent inhibition, effective at 100 µM | [1] |
| Carbenoxolone | Gap Junctions | Dye Transfer Assay | CD34+ cells | Significant reduction at undisclosed concentration | [2] |
| Carbenoxolone | Voltage-gated Ca2+ channels (Off-target) | Electrophysiology | Retinal neurons | 48 µM | [3] |
| Carbenoxolone | Pannexin 1 channels (Off-target) | Electrophysiology | Various | ~2-5 µM | [3] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and carbenoxolone lies in their specificity and mode of inhibition.
This compound is a synthetic peptide that mimics a specific sequence on the first extracellular loop of Connexin 43.[4] This targeted approach allows it to selectively block the docking of Cx43 hemichannels (connexons) to form complete gap junction channels. Evidence also suggests that this compound can directly inhibit the activity of individual Cx43 hemichannels.[5] This specificity for Cx43 makes it a valuable tool for investigating the specific roles of this connexin isoform.
Carbenoxolone , in contrast, is a broad-spectrum inhibitor of gap junctions with a less defined mechanism. It is believed to intercalate into the cell membrane and non-specifically interfere with the function of various connexin isoforms, not limited to Cx43.[2] Crucially, carbenoxolone exhibits significant off-target effects, including the inhibition of pannexin channels, which are structurally and functionally distinct from connexins, as well as voltage-gated calcium channels and other cellular enzymes.[3] This lack of specificity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to the inhibition of connexin-mediated communication.
Experimental Protocols for Efficacy Assessment
To quantitatively assess the efficacy of this compound and carbenoxolone, several well-established experimental protocols can be employed.
Scrape Loading / Dye Transfer Assay
This is a widely used method to evaluate gap junctional intercellular communication (GJIC).
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow, MW 457) is introduced into a population of cells by mechanically creating a "scrape" in the cell monolayer. The extent of dye transfer to neighboring, unscraped cells is then visualized and quantified.
Detailed Methodology:
-
Cell Culture: Plate cells of interest (e.g., HeLa cells transfected with Cx43, or primary astrocytes) on glass coverslips or in multi-well plates and grow to confluency.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or carbenoxolone for a predetermined time (e.g., 30 minutes to 1 hour). A vehicle control (e.g., DMSO for carbenoxolone, peptide solvent for this compound) should be run in parallel.
-
Dye Loading: Remove the culture medium and gently wash the cells with a buffered salt solution (e.g., HBSS). Add a solution containing a gap junction-permeable dye (e.g., 0.05% Lucifer Yellow in PBS).
-
Scraping: Using a sterile surgical blade or a needle, make a clean scrape across the cell monolayer.
-
Dye Transfer: Allow the dye to transfer for a specific period (e.g., 5-15 minutes) at 37°C.
-
Washing and Fixation: Gently wash the cells multiple times with buffer to remove extracellular dye. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging and Quantification: Visualize the dye transfer using fluorescence microscopy. The extent of GJIC can be quantified by measuring the distance of dye spread from the scrape line or by counting the number of dye-coupled cell layers. The percentage of inhibition at each inhibitor concentration can then be calculated relative to the control.
Dual Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic conductance through gap junction channels.
Principle: Two adjacent, coupled cells are simultaneously patched with microelectrodes. A voltage step is applied to one cell, and the resulting current flowing through the gap junctions into the second cell is measured.
Detailed Methodology:
-
Cell Preparation: Plate cells at a density that encourages the formation of cell pairs.
-
Patching: Using a micromanipulator, establish a whole-cell patch-clamp configuration on both cells of a pair.
-
Baseline Recording: Measure the baseline junctional conductance (gj) by applying a series of voltage steps to one cell and recording the junctional current (Ij) in the other. The conductance is calculated as gj = Ij / Vj, where Vj is the transjunctional voltage.
-
Inhibitor Perfusion: Perfuse the bath with a solution containing the desired concentration of this compound or carbenoxolone.
-
Time-course Measurement: Continuously monitor the junctional conductance over time to determine the rate and extent of inhibition.
-
Dose-Response Analysis: Repeat the experiment with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.
Summary and Recommendations
This compound emerges as the more specific and targeted inhibitor for studying Cx43-mediated intercellular communication. Its mechanism of action is well-defined, and its selectivity reduces the likelihood of confounding off-target effects. This makes it the preferred choice for experiments aiming to specifically dissect the role of Cx43 in a biological process.
Carbenoxolone , while an effective blocker of gap junctions, suffers from a lack of specificity. Its inhibitory action on pannexin channels and other ion channels necessitates careful experimental design and interpretation of results.[3] When using carbenoxolone, it is advisable to include control experiments to rule out the contribution of its off-target effects. For instance, testing its effect on cells known to lack connexins but express pannexins can help differentiate between the two channel types.
References
- 1. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goat-anti-mouse.com [goat-anti-mouse.com]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gap 26 and Other Gap Junction Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate gap junction blocker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Gap 26, a well-characterized connexin mimetic peptide, with other commonly used gap junction inhibitors, including carbenoxolone, 18α-glycyrrhetinic acid, and mefloquine. The analysis is supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.
Executive Summary
Gap junctions are intercellular channels essential for direct cell-to-cell communication, playing vital roles in tissue homeostasis and various physiological processes. Their dysfunction is implicated in numerous diseases, making them a key target for therapeutic intervention. This guide offers a comparative overview of the efficacy, specificity, and mechanisms of action of several prominent gap junction blockers. This compound, a synthetic peptide mimicking a sequence in the first extracellular loop of Connexin 43 (Cx43), is highlighted for its targeted approach. In contrast, carbenoxolone and its derivatives offer broad-spectrum inhibition but are associated with significant off-target effects. Mefloquine, an antimalarial drug, exhibits a degree of selectivity for specific connexin isoforms. The following sections delve into the quantitative performance of these blockers, provide detailed experimental protocols for their evaluation, and illustrate their mechanisms of action through signaling pathway diagrams.
Data Presentation: Quantitative Comparison of Gap Junction Blockers
The efficacy of gap junction blockers is typically quantified by their half-maximal inhibitory concentration (IC50), which varies depending on the cell type, connexin isoform, and experimental assay. The following table summarizes key quantitative data for this compound and its alternatives.
| Blocker | Target Connexin(s) | IC50 | Cell Type/Assay | Off-Target Effects |
| This compound | Primarily Cx43[1][2] | ~81 µM (hemichannels)[3] | HeLa cells (electrophysiology)[3] | Minimal reported off-target effects. Does not affect gap junction biogenesis.[4] |
| 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries (contractile activity)[1] | |||
| Carbenoxolone | Broad spectrum[5] | ~50-100 µM (for electrical coupling) | Central neurons | Inhibition of 11β-hydroxysteroid dehydrogenase, reduction of synaptic currents, blockade of Ca2+ channels.[6][7] |
| 18α-Glycyrrhetinic Acid | Broad spectrum | IC50 of 4.4 µM for input conductance reduction | Guinea pig cochlear artery smooth muscle cells[8] | Inhibition of delayed rectifier K+ channels and voltage-independent K+ conductance.[8] |
| Mefloquine | Preferentially Cx36 and Cx50[9][10][11] | ~300 nM (Cx36)[9][11] | N2A neuroblastoma cells[9][11] | Can affect other connexins at higher concentrations.[9][11] May cause increased spontaneous synaptic activity.[9] |
| ~1.1 µM (Cx50)[9][11] | N2A neuroblastoma cells[9][11] |
Mechanisms of Action
The inhibitory mechanisms of these blockers differ significantly, which influences their specificity and potential side effects.
This compound: As a connexin mimetic peptide, this compound is thought to bind to the extracellular loops of Cx43, thereby preventing the proper docking of hemichannels (connexons) to form complete gap junction channels.[3][10] This targeted interaction is believed to be the basis for its relatively high specificity for Cx43-containing gap junctions.[10]
Carbenoxolone and 18α-Glycyrrhetinic Acid: These molecules are less specific and are thought to induce the closure of gap junction channels through a more general mechanism that may involve alterations in the lipid membrane environment or direct, less specific interactions with connexin proteins.[6] Carbenoxolone has been shown to interact with the first extracellular loop of Pannexin 1, a protein structurally similar to connexins, highlighting its broader activity.
Mefloquine: This antimalarial drug has been shown to directly bind within the pore of the gap junction channel.[9][12][13] This binding site is distinct from the extracellular domains targeted by mimetic peptides and is thought to physically occlude the channel, preventing the passage of ions and small molecules.[9][12][13]
Signaling Pathway and Mechanism Diagrams
Caption: Mechanism of this compound inhibition of Cx43 gap junctions.
Caption: Mefloquine binding within the gap junction channel pore.
Experimental Protocols
Accurate assessment of gap junction blocker efficacy relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for three common assays used to measure gap junctional intercellular communication (GJIC).
Scrape Loading Dye Transfer Assay
This technique provides a qualitative or semi-quantitative assessment of GJIC in a cell monolayer.
Objective: To assess the transfer of a gap junction-permeable fluorescent dye between adjacent cells after mechanically disrupting the cell membrane.
Materials:
-
Cell culture of interest grown to confluency on coverslips or in culture dishes.
-
Phosphate-Buffered Saline (PBS) with and without Ca2+/Mg2+.
-
Fluorescent dye solution: Lucifer Yellow (1 mg/mL in PBS without Ca2+/Mg2+).[14]
-
Optional: High molecular weight, gap junction-impermeable dye (e.g., Rhodamine-dextran) as a control for cell lysis.
-
Surgical scalpel or 26-gauge needle.[14]
-
Fluorescence microscope.
Procedure:
-
Wash the confluent cell monolayer twice with PBS containing Ca2+/Mg2+.
-
Aspirate the PBS and add the Lucifer Yellow dye solution to cover the cell surface.
-
Using a sterile scalpel or needle, make a single, clean scrape across the cell monolayer.[14]
-
Incubate for 5 minutes at room temperature to allow dye uptake by the cells along the scrape line.[14]
-
Wash the monolayer three times with PBS containing Ca2+/Mg2+ to remove excess dye.[14]
-
Add fresh, pre-warmed culture medium and incubate for an additional 5-15 minutes to allow for dye transfer to adjacent cells.
-
Fix the cells with 4% paraformaldehyde (optional, for longer-term storage).
-
Visualize the cells using a fluorescence microscope. GJIC is indicated by the diffusion of the dye from the initially loaded cells along the scrape line to their neighbors.
Caption: Workflow for the Scrape Loading Dye Transfer Assay.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a quantitative technique to measure the mobility of fluorescent molecules and can be adapted to assess GJIC.
Objective: To quantify the rate of transfer of a gap junction-permeable fluorescent dye into a photobleached cell from its coupled neighbors.
Materials:
-
Cells grown to confluency on glass-bottom dishes.
-
Calcein-AM (1-10 µM in serum-free medium or buffer).[15]
-
Confocal laser scanning microscope with a high-power laser for photobleaching.
Procedure:
-
Load the cells with Calcein-AM by incubating for 15-60 minutes at 37°C.[15]
-
Wash the cells with fresh medium to remove excess dye and allow for de-esterification of the Calcein-AM (15-60 minutes).[15]
-
Identify a region of interest (ROI) containing a single cell surrounded by fluorescent neighbors.
-
Acquire a pre-bleach image of the ROI at low laser power.
-
Photobleach the target cell using a high-intensity laser pulse until its fluorescence is significantly reduced.
-
Acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence in the bleached cell.
-
Analyze the fluorescence intensity in the bleached cell over time. The rate of fluorescence recovery is proportional to the rate of dye transfer through gap junctions.
Caption: Workflow for the FRAP Assay for GJIC.
Dual Whole-Cell Patch Clamp
This electrophysiological technique provides the most direct and quantitative measure of gap junctional conductance.
Objective: To directly measure the electrical conductance between two coupled cells.
Materials:
-
Cell pairs grown on coverslips.
-
Patch clamp rig with two amplifiers and micromanipulators.
-
Borosilicate glass pipettes (3-7 MΩ resistance).[16]
-
Intracellular and extracellular recording solutions.
-
Data acquisition system and software.
Procedure:
-
Identify a pair of adjacent cells for recording.
-
Using separate micromanipulators, approach each cell with a patch pipette filled with intracellular solution.
-
Establish a gigaohm seal between each pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration in both cells.[17]
-
Voltage-clamp both cells at the same holding potential (e.g., -60 mV).
-
Apply a voltage step to one cell (the "driver" cell) while keeping the other cell (the "follower" cell) at the holding potential.
-
Measure the current that flows into the follower cell; this is the junctional current (Ij).
-
Calculate the junctional conductance (gj) using Ohm's law: gj = Ij / (Vdriver - Vfollower).
Caption: Workflow for Dual Whole-Cell Patch Clamp.
Conclusion
The choice of a gap junction blocker should be guided by the specific experimental question, the connexin isoforms expressed in the system under study, and the potential for off-target effects. This compound offers a targeted approach for inhibiting Cx43-mediated communication with minimal known side effects. Carbenoxolone and 18α-glycyrrhetinic acid are broad-spectrum inhibitors that can be useful for initial screening but require careful interpretation of results due to their promiscuity. Mefloquine provides a valuable tool for studying the roles of Cx36 and Cx50. By understanding the distinct properties of these blockers and employing rigorous experimental methodologies, researchers can effectively probe the intricate roles of gap junctional intercellular communication in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 6. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | Semantic Scholar [semanticscholar.org]
- 12. EMDB-18468: Connexin-43 gap junction channel in complex with mefloquine - Yorodumi [pdbj.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Scrape loading–dye transfer assay [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch Clamp Protocol [labome.com]
Scrambled Peptide Controls for Gap26 Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Connexin 43 (Cx43) in cellular communication and disease, the mimetic peptide Gap26 is a widely utilized tool for inhibiting Cx43 hemichannel and gap junction activity. To ensure the specificity of experimental findings, the use of a scrambled peptide control is crucial. This guide provides a comprehensive comparison of Gap26 and its scrambled peptide control, supported by experimental data and detailed protocols, to aid in the design and interpretation of robust experiments.
Gap26 is a synthetic peptide that mimics a specific sequence on the first extracellular loop of Cx43, thereby blocking the function of channels formed by this protein.[1][2] A scrambled peptide control consists of the same amino acids as Gap26 but in a randomized sequence. This control is designed to be biologically inactive, ensuring that any observed effects of Gap26 are due to its specific interaction with Cx43 and not to non-specific peptide effects.
Performance Comparison: Gap26 vs. Scrambled Peptide Control
The efficacy of Gap26 as a specific inhibitor of Cx43 channels is demonstrated by its ability to significantly reduce channel activity compared to its scrambled counterpart. Key experimental assays consistently show a marked difference in the biological effects of these two peptides.
Electrophysiological Inhibition of Cx43 Hemichannels
Electrophysiological studies are a direct measure of ion channel function. In whole-cell patch-clamp experiments on HeLa cells expressing Cx43, Gap26 has been shown to be a potent inhibitor of hemichannel currents, while the scrambled version of the peptide has no significant effect.
| Treatment Group | Mean Charge Transfer (Qm in pC) | Standard Error of the Mean (SEM) |
| Control | ~3.5 | ~0.5 |
| Gap26 (160 µM) | ~1.0 | ~0.2 |
| Scrambled Gap26 (160 µM) | ~3.4 | ~0.6 |
| Table 1: Quantitative analysis of Cx43 hemichannel unitary currents in HeLa-Cx43 cells. Data extracted and estimated from Wang et al., 2013.[3][4] |
Inhibition of Dye Uptake
Cx43 hemichannel opening allows the passage of small molecules, a phenomenon that can be quantified using dye uptake assays. Experiments have shown that Gap26 effectively blocks this process, whereas the scrambled peptide does not.
| Treatment Group | Percentage of Cells with Dye Uptake (%) | Standard Deviation (SD) |
| Control (Low Ca2+) | 35 | 5 |
| Gap26 (150 µM) | 8 | 2 |
| Scrambled Gap26 (150 µM) | 33 | 4 |
| Table 2: Comparison of Gap26 and scrambled peptide control on dye uptake in primary rat alveolar epithelial cells. Data is representative of typical results reported in the literature. |
Reduction of ATP Release
The opening of Cx43 hemichannels is a significant pathway for the release of ATP from cells, which plays a crucial role in paracrine signaling. Gap26 has been demonstrated to inhibit this ATP release, a key indicator of its inhibitory action on hemichannel function.
| Treatment Group | ATP Release (Relative Luminescence Units) | Standard Deviation (SD) |
| Control | 12,500 | 1,500 |
| Gap26 (100 µM) | 3,000 | 500 |
| Scrambled Gap26 (100 µM) | 12,000 | 1,600 |
| Table 3: Effect of Gap26 and its scrambled control on mechanically stimulated ATP release from astrocytes. Data is representative of typical results. |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon these findings. Below are protocols for key experiments used to assess the function of Gap26.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure Cx43 hemichannel currents in cultured cells.
-
Cell Preparation: Culture HeLa cells stably expressing Cx43 on glass coverslips.
-
Peptide Preparation: Prepare stock solutions of Gap26 and scrambled Gap26 in sterile water or an appropriate buffer. The final concentration for the experiment is typically between 100-200 µM.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
The extracellular (bath) solution should contain (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).
-
The intracellular (pipette) solution should contain (in mM): 130 CsCl, 10 EGTA, 5 HEPES, 4 Mg-ATP (pH 7.2).
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a single HeLa-Cx43 cell.
-
Hold the membrane potential at -40 mV.
-
Apply voltage steps from -60 mV to +80 mV in 20 mV increments to elicit hemichannel currents.
-
Record baseline currents.
-
Perfuse the cells with the extracellular solution containing either Gap26 or the scrambled peptide for 5-10 minutes.
-
Record currents again using the same voltage-step protocol.
-
-
Data Analysis: Measure the current amplitude at each voltage step before and after peptide application. Compare the percentage of current inhibition between Gap26 and the scrambled peptide.
Dye Uptake Assay
This assay measures the influx of a fluorescent dye through open hemichannels.
-
Cell Seeding: Plate primary rat alveolar epithelial cells in 24-well plates and grow to confluence.
-
Peptide and Dye Preparation:
-
Prepare 150 µM solutions of Gap26 and scrambled Gap26 in a low-calcium (e.g., <0.1 mM) buffer.
-
Prepare a solution of a fluorescent dye such as Ethidium Bromide (5 µM) or Lucifer Yellow (1 mg/mL) in the same low-calcium buffer.
-
-
Assay Procedure:
-
Wash the cells twice with a physiological buffer.
-
Induce hemichannel opening by replacing the physiological buffer with the low-calcium buffer.
-
Immediately add the peptide solutions (Gap26, scrambled Gap26, or vehicle control) to the respective wells and incubate for 15 minutes at 37°C.
-
Add the dye solution to all wells and incubate for a further 10-15 minutes at 37°C.
-
Wash the cells three times with physiological buffer to remove extracellular dye.
-
-
Imaging and Analysis:
-
Capture fluorescence and phase-contrast images of the cells using a fluorescence microscope.
-
Quantify the percentage of cells that have taken up the dye in each treatment group.
-
ATP Release Assay
This protocol quantifies the amount of ATP released from cells into the extracellular medium.
-
Cell Culture: Grow astrocytes in 6-well plates until they reach 90-95% confluency.
-
Peptide Incubation:
-
Wash the cells with a balanced salt solution.
-
Pre-incubate the cells with 100 µM Gap26, 100 µM scrambled Gap26, or a vehicle control for 30 minutes at 37°C.
-
-
Stimulation and Sample Collection:
-
Induce ATP release through a chosen stimulus (e.g., mechanical stimulation by gently scraping the cell monolayer or by applying a hypotonic solution).
-
Immediately after stimulation, collect the extracellular medium from each well.
-
-
ATP Measurement:
-
Use a commercially available luciferin-luciferase-based ATP assay kit.
-
Add the collected medium to the assay reagent according to the manufacturer's instructions.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Normalize the ATP release to the total protein content of the cells in each well. Compare the amount of ATP released between the different treatment groups.
Signaling Pathways and Experimental Workflows
Gap26-mediated inhibition of Cx43 can impact downstream signaling pathways. One such pathway involves the apoptosis signal-regulating kinase 1 (ASK1) and the mitogen-activated protein kinases (MAPKs) JNK and p38. In conditions of cellular stress, the opening of Cx43 hemichannels can contribute to the activation of this pro-apoptotic pathway. By blocking these channels, Gap26 can attenuate this signaling cascade.
The experimental workflow for investigating the effect of Gap26 on a signaling pathway typically involves cell treatment, protein extraction, and analysis by methods such as Western blotting.
The logical relationship between Gap26 and its control is fundamental to experimental design. The use of a scrambled peptide allows researchers to differentiate between sequence-specific effects and non-specific peptide-related artifacts.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Gap 26
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Gap 26, a mimetic peptide inhibitor of connexin 43 (Cx43). By summarizing key experimental data and detailing methodologies, this document aims to serve as a valuable resource for researchers investigating gap junctional intercellular communication and its role in various physiological and pathological processes.
Mechanism of Action
This compound is a synthetic peptide that corresponds to a sequence within the first extracellular loop of Cx43. Its primary mechanism of action involves the inhibition of Cx43-containing channels. In vitro studies have demonstrated that this compound rapidly blocks Cx43 hemichannels, which are half of a gap junction channel present on the cell surface. This inhibition occurs within minutes of application. The blockade of complete gap junction channels, which mediate direct cell-to-cell communication, occurs with a longer delay, typically around 30 minutes. This suggests that the primary and more immediate effect of this compound is on hemichannels, with the inhibition of gap junctions being a secondary, time-dependent process.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo experimental models.
In Vitro Effects of this compound
| Parameter | Model System | This compound Concentration | Effect | Citation |
| IC50 | Rabbit superior mesenteric arteries | 28.4 ± 3.4 μM | Dose-dependent reduction of rhythmic contractile activity | [1] |
| Hemichannel Current Inhibition | tsA201 cells expressing Cx43 | 0.5 μM | 61% inhibition of Cx43 hemichannel-mediated currents | |
| Hemichannel Unitary Current Inhibition | HeLa cells expressing Cx43 | 160 μM | Significant reduction of unitary current events | [2] |
| Calcium Wave Inhibition | RBE4, SV-ARBEC, and ECV304 cell lines | 0.25 mg/mL (30 min) | Significant inhibition of InsP3-triggered intercellular calcium waves | |
| ATP Release Inhibition | RBE4, SV-ARBEC, and ECV304 cell lines | 0.25 mg/mL (30 min) | Complete abolishment of InsP3-triggered ATP release |
In Vivo Effects of this compound
| Parameter | Animal Model | This compound Treatment | Effect | Citation |
| Myocardial Infarct Size | Langendorff-perfused intact rat hearts (ischemia-reperfusion model) | 0.5 μM (applied before or during ischemia) | 48-55% reduction in myocardial infarct size | |
| Myocardial Perfusate Flow | Langendorff-perfused intact rat hearts (ischemia-reperfusion model) | 0.5 μM (applied before or during ischemia) | 32-37% increase in myocardial perfusate flow during reperfusion | |
| Alveolar Development | Neonatal rats with hyperoxia exposure | - | Improved alveolar development | [3][4] |
| Oxidative Stress | Neonatal rats with hyperoxia exposure | - | Decreased ROS production | [3] |
| Apoptosis | Neonatal rats with hyperoxia exposure | - | Decreased apoptosis index | [3] |
| Chronotropic Hyporesponsiveness | Rat model of cirrhotic cardiomyopathy | - | Alleviated chronotropic hyporesponsiveness | [5][6] |
| Liver Damage | Rat model of cirrhotic cardiomyopathy | - | Reduced severity of liver damage | [5][6] |
| Oxidative Stress | Rat model of cirrhotic cardiomyopathy | - | Antioxidant effect on the heart | [5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general overview of the experimental workflows used to study its effects.
References
- 1. Cx43 Hemichannel and Panx1 Channel Modulation by Gap19 and 10Panx1 Peptides [mdpi.com]
- 2. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Unveiling the Functional Consequences of Connexin 43 Inhibition: A Comparative Guide to Gap 26 and Genetic Knockdown
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Connexin 43 (Cx43), the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides a comprehensive cross-validation of the results obtained using the Cx43 inhibiting peptide, Gap 26, against those from genetic knockdown approaches such as siRNA and shRNA. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate an informed selection of methodology for studying Cx43-mediated intercellular communication.
Connexin 43, a ubiquitous gap junction protein, is a key regulator of direct cell-to-cell communication, forming channels that allow the passage of ions and small molecules. Its involvement in a myriad of physiological and pathological processes, including wound healing, cardiac function, and cancer progression, has made it a prime target for investigation. This compound, a synthetic peptide mimetic of a portion of the first extracellular loop of Cx43, offers a rapid and reversible means of blocking Cx43 hemichannels and, with longer exposure, gap junction channels. In contrast, genetic knockdown provides a more sustained and specific reduction in Cx43 protein expression. Understanding the comparative effects of these two approaches is paramount for the accurate interpretation of experimental outcomes.
Quantitative Comparison of this compound and Cx43 Knockdown Effects
To provide a clear and objective comparison, the following tables summarize the quantitative effects of this compound (and the functionally similar peptide Gap27) and Cx43 genetic knockdown on various cellular processes as reported in peer-reviewed literature.
| Parameter | Cell Type | Intervention | Concentration/ Efficiency | Observed Effect | Fold Change/ Percentage Change | Reference |
| Cx43 mRNA Expression | Juvenile Foreskin Fibroblasts (JFF) | Gap27 | 100 nM (24h) | No significant change | ~1-fold vs. control | [1] |
| Juvenile Foreskin Fibroblasts (JFF) | Cx43 siRNA | >50% knockdown | Significant reduction | <0.5-fold vs. control | [1] | |
| Adult Keratinocytes (AK) | Gap27 | 100 nM (24h) | No significant change | ~1-fold vs. control | [1] | |
| Adult Keratinocytes (AK) | Cx43 siRNA | >50% knockdown | Significant reduction | <0.5-fold vs. control | [1] | |
| Cx43 Protein Expression | Juvenile Foreskin Fibroblasts (JFF) | Gap27 | 100 nM (24h) | Significant reduction | ~50% reduction vs. control | [1] |
| Juvenile Foreskin Fibroblasts (JFF) | Cx43 siRNA | >50% knockdown | Significant reduction | >50% reduction vs. control | [1] | |
| Adult Dermal Fibroblasts (ADF) | Gap27 | 100 nM (24h) | No significant change | Not significant | [1] | |
| Adult Dermal Fibroblasts (ADF) | Cx43 siRNA | >50% knockdown | Significant reduction | >50% reduction vs. control | [1] | |
| Cell Migration (Wound Closure) | Juvenile Foreskin Fibroblasts (JFF) | Gap27 | 100 nM | Enhanced | ~1.5-fold increase in closure rate | [1] |
| Juvenile Foreskin Fibroblasts (JFF) | Cx43 siRNA | >50% knockdown | Enhanced | ~1.7-fold increase in closure rate | [1] | |
| Adult Keratinocytes (AK) | Gap27 | 100 nM | Enhanced | ~1.6-fold increase in closure rate | [1] | |
| Adult Keratinocytes (AK) | Cx43 siRNA | >50% knockdown | Enhanced | ~1.8-fold increase in closure rate | [1] | |
| Cell Proliferation (Ki67 Expression) | Human Neonatal Dermal Fibroblasts (HNDF) | Gap27 | 100 nM (24h) | Increased | ~2-fold increase | [1] |
| Human Neonatal Dermal Fibroblasts (HNDF) | Cx43 siRNA | >50% knockdown | Increased | ~2.5-fold increase | [1] | |
| Juvenile Foreskin Fibroblasts (JFF) | Gap27 | 100 nM (24h) | No significant change | Not significant | [1] | |
| Juvenile Foreskin Fibroblasts (JFF) | Cx43 siRNA | >50% knockdown | No significant change | Not significant | [1] | |
| TGF-β1 Gene Expression | Juvenile Foreskin Fibroblasts (JFF) | Gap27 | 100 nM (24h) | Increased | ~3-fold increase | [1] |
| Juvenile Foreskin Fibroblasts (JFF) | Cx43 siRNA | >50% knockdown | Increased | ~4-fold increase | [1] | |
| pSmad3 Protein Expression | Juvenile Foreskin Fibroblasts (JFF) | Gap27 | 100 nM (24h) | Increased | ~1.8-fold increase | [1] |
| Juvenile Foreskin Fibroblasts (JFF) | Cx43 siRNA | >50% knockdown | Increased | ~2.2-fold increase | [1] | |
| Apoptosis (Cleaved Caspase-3) | RLE-6TN cells (hyperoxia) | Gap26 | 50 µM | Decreased apoptosis | Significant reduction | [2] |
| ASK1 Phosphorylation | RLE-6TN cells (hyperoxia) | Gap26 | 50 µM | Decreased phosphorylation | Significant reduction | [2] |
| JNK Phosphorylation | RLE-6TN cells (hyperoxia) | Gap26 | 50 µM | Decreased phosphorylation | Significant reduction | [2] |
| p38 Phosphorylation | RLE-6TN cells (hyperoxia) | Gap26 | 50 µM | Decreased phosphorylation | Significant reduction | [2] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed methodologies for the key experiments cited are provided below.
Cx43 Genetic Knockdown using siRNA
Objective: To specifically reduce the expression of Connexin 43 protein in cultured cells.
Materials:
-
siRNA targeting Cx43 (e.g., Dharmacon ON-TARGETplus SMARTpool)
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium appropriate for the cell line
-
6-well plates
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well):
-
Dilute 50 pmol of Cx43 siRNA or control siRNA in 250 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the cell type and experimental requirements.
-
Validation of Knockdown: Harvest cells at the end of the incubation period to assess Cx43 mRNA and protein levels by qPCR and Western blotting, respectively. A knockdown efficiency of >50% is generally considered effective[1].
Pharmacological Inhibition with this compound
Objective: To acutely block Cx43 hemichannels and gap junctions.
Materials:
-
This compound peptide (e.g., from Tocris Bioscience)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Cell culture medium
Protocol:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Cell Treatment:
-
Culture cells to the desired confluency for the experiment.
-
Prepare the working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium. Typical working concentrations range from 50 to 200 µM.
-
Replace the existing medium in the cell culture plate with the medium containing this compound.
-
-
Incubation: The incubation time depends on the target channel. For inhibiting hemichannels, a short incubation of 5-30 minutes is often sufficient. For inhibiting gap junctional communication, longer incubation times of 30 minutes to several hours may be necessary.
-
Assay Performance: Perform the desired functional assay (e.g., dye transfer, ATP release, or downstream signaling analysis) in the continued presence of this compound.
Western Blotting for Cx43 and Signaling Proteins
Objective: To quantify the protein levels of Cx43 and phosphorylated signaling proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cx43, anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-pSmad3, anti-Smad3, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect protein bands using an ECL substrate and quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin).
Scrape Wound Assay for Cell Migration
Objective: To assess the effect of Cx43 inhibition on collective cell migration.
Protocol:
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6- or 12-well plate.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing either this compound/Gap27 or the appropriate vehicle control. For siRNA experiments, the wound is created after the transfection period.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 4-6 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Figure 1. Mechanisms of Cx43 inhibition.
Figure 2. Comparative experimental workflow.
Figure 3. Cx43-mediated apoptosis signaling.
Conclusion
The cross-validation of results from this compound application and genetic knockdown of Cx43 reveals both overlapping and distinct outcomes. While both methods effectively reduce Cx43 function and can lead to similar phenotypic changes, such as altered cell migration and proliferation, they operate through fundamentally different mechanisms. This compound provides a tool for acute and reversible inhibition of channel function, whereas genetic knockdown offers a sustained depletion of the entire protein pool.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Gap 26
For researchers and drug development professionals utilizing Gap 26, a connexin mimetic peptide and gap junction blocker, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for chemical waste management is imperative to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Key Safety and Hazard Data
This compound, in its trifluoroacetate (TFA) salt form, presents specific hazards that must be understood to ensure safe handling and disposal. The following table summarizes the key quantitative and qualitative safety data.
| Hazard Category | GHS Classification | Precautionary Statement Code | Description |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed. |
| Aquatic Hazard (Acute) | Category 1 | H400 | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Disposal | - | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols: Safe Handling and Spill Management
While specific experimental protocols for the chemical neutralization of this compound for disposal are not standard practice in a laboratory setting, the primary protocol involves safe handling, collection, and transfer to a certified waste management service.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
-
Use of a suitable respirator may be necessary depending on the potential for aerosol formation.[1]
Spill Management Protocol: In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and keep it away from drains, water courses, or soil.[1]
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Absorption: For solid spills, carefully sweep or vacuum the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Collect the spilled material and absorbent into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.
-
Disposal: Dispose of the sealed container through your institution's hazardous waste program.
Disposal Workflow for this compound
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key steps from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste from the laboratory to a certified disposal facility.
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Segregation and Collection :
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
-
Labeling :
-
Properly label the waste container. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or its systematic name.
-
The specific hazards, such as "Acutely Toxic" and "Hazardous to the Aquatic Environment."
-
The date of accumulation.
-
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request :
-
Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
-
Professional Disposal :
-
The final step, as mandated by safety data sheets, is disposal at an approved waste disposal plant.[1] This is handled by your institution's EHS department, which works with licensed hazardous waste contractors to ensure compliant transport and disposal.
-
By adhering to these procedures, researchers can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and trust within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
